(-)-Pogostol
Descripción
Propiedades
Número CAS |
21698-41-9 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1R,3aS,4R,7S,8aR)-1,4-dimethyl-7-prop-1-en-2-yl-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)13(14)9-12/h11-14,16H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-/m1/s1 |
Clave InChI |
VYOZKWKETGHHDW-QKGCVVFFSA-N |
SMILES canónico |
CC1CCC2C1CC(CCC2(C)O)C(=C)C |
Origen del producto |
United States |
Foundational & Exploratory
(-)-Pogostol: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pogostol, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community due to its presence in various aromatic plants and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and natural sources of this compound. It details the experimental protocols for its isolation and characterization, presents quantitative data on its prevalence, and illustrates key workflows for its analysis. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Discovery and Structural Elucidation
The history of this compound is marked by initial discovery followed by a significant structural revision, a common narrative in the study of complex natural products.
Initial Isolation
This compound was first isolated from patchouli oil, the essential oil of Pogostemon cablin (Blanco) Benth., by Pfau and Plattner in 1936.[1] In 1968, Hikino and his colleagues proposed a chemical structure for this novel sesquiterpene alcohol.[1]
Structural Revision
Subsequent research, however, cast doubt on the initially proposed structure. Through the use of more advanced analytical techniques, particularly total synthesis and detailed Nuclear Magnetic Resonance (NMR) spectroscopy, the initial structural assignment was proven to be incorrect.[1][2] The correct relative stereochemistry of this compound was later established by Teisseire and his research group.[1] This revision highlights the importance of rigorous spectroscopic analysis and synthetic confirmation in the structural elucidation of natural products.
Natural Sources of this compound
This compound has been identified in a variety of plant species and even in a microorganism. The primary and most well-documented source remains the essential oil of Pogostemon cablin.
Pogostemon cablin (Patchouli)
Pogostemon cablin, a member of the Lamiaceae family, is the most significant natural source of this compound.[1][3] The compound is a constituent of the plant's essential oil, commonly known as patchouli oil. The concentration of this compound in patchouli oil can vary considerably depending on factors such as the geographical origin of the plant, harvesting time, and the distillation process employed.
Other Natural Sources
Beyond patchouli, this compound has been identified in other natural sources, including:
-
Valeriana jatamansi : A perennial herb from the Valerianaceae family.[3]
-
Dalmatian Sage Oil (Salvia officinalis L.) : An essential oil derived from the sage plant.[4]
-
Geniculosporium sp. : An endophytic fungus that has been shown to produce this compound through its metabolic processes.[4]
Quantitative Data
The abundance of this compound varies among its natural sources. The following table summarizes the reported quantitative data for this compound content.
| Natural Source | Plant Part/Extract | Method of Analysis | This compound Content (%) | Reference(s) |
| Pogostemon cablin | Essential Oil | GC-MS | 0.2 - 6.0 | [5] |
| Pogostemon cablin | Essential Oil | GC-MS | 6.33 | [6] |
| Pogostemon cablin | Essential Oil | GC-MS | up to 6.33 | [7] |
| Dalmatian Sage Oil | Essential Oil | Not Specified | 8.30 | [4] |
| Patchouli Oil | Essential Oil | Not Specified | 0.44 | [4] |
Experimental Protocols
The isolation and characterization of this compound involve a series of standard and advanced analytical techniques.
Isolation of this compound from Pogostemon cablin
Objective: To extract the essential oil from Pogostemon cablin leaves and subsequently isolate this compound.
Methodology:
-
Plant Material Preparation: Dried leaves of Pogostemon cablin are typically used for essential oil extraction to achieve a higher yield.[8]
-
Essential Oil Extraction:
-
Hydrodistillation: The plant material is subjected to hydrodistillation for several hours. The collected distillate, containing both water and essential oil, is then separated.[5][8] Microwave-assisted and ultrasound-pretreated hydrodistillation can also be employed to enhance extraction efficiency.[9]
-
Steam Distillation: An alternative method where steam is passed through the plant material to vaporize the volatile compounds.[8]
-
-
Fractionation and Isolation:
-
The crude essential oil is subjected to column chromatography on silica gel.[8]
-
A solvent gradient (e.g., n-hexane/ethyl acetate) is used to elute different fractions.
-
Fractions are monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification by preparative TLC or another round of column chromatography to yield the pure compound.
-
Characterization of this compound
Objective: To confirm the identity and structure of the isolated this compound.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The isolated compound or the essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 280°C) to separate the components of the mixture. Helium is typically used as the carrier gas.[7][10]
-
MS Conditions: Electron Impact (EI) ionization at 70 eV is commonly used. The mass spectrum of the eluting peak corresponding to this compound is recorded and compared with library data (e.g., NIST, Wiley).[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
1D-NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.[11]
-
2D-NMR: A suite of 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[12][13]
-
Visualizations
Workflow for Isolation and Characterization of this compound
Caption: Workflow for the isolation and characterization of this compound.
Biosynthetic Origin of Sesquiterpenoids
Caption: Simplified overview of the sesquiterpenoid biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the reported structure of pogostol and a total aynthesis of (+/-)-kessane without the use of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pogostol, 21698-41-9 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Isolation of essential oil from the leaves of Pogostemon cablin using ultrasound pretreatment followed by hydrodistillation: screening, optimization, and oil composition studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemoncablin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 12. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Biosynthesis pathway of (-)-Pogostol in Pogostemon cablin
An In-depth Technical Guide to the Biosynthesis of (-)-Pogostol in Pogostemon cablin
Introduction
Pogostemon cablin (Blanco) Benth., commonly known as patchouli, is a perennial herb of the Lamiaceae family, renowned for its essential oil. This oil is a complex mixture of sesquiterpenoids and a highly valued commodity in the fragrance, cosmetic, and pharmaceutical industries. The characteristic woody aroma of patchouli oil is primarily attributed to (-)-patchoulol, its most abundant constituent. However, other structurally related sesquiterpene alcohols, such as this compound, contribute to the oil's unique aromatic profile and possess significant biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the enzymatic steps, precursor molecules, and key quantitative data. It is intended for researchers, scientists, and professionals involved in natural product chemistry, metabolic engineering, and drug development.
Upstream Biosynthesis: Formation of the Universal Precursor
The journey to this compound begins with the synthesis of the universal C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP). In the cytoplasm of P. cablin cells, this process is accomplished via the mevalonate (MVA) pathway.[5]
-
Initiation with Acetyl-CoA: The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Conversion to Isoprene Units: HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield the fundamental five-carbon (C5) isoprene units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5]
-
Chain Elongation to FPP: Farnesyl pyrophosphate synthase (FPPS), a key enzyme at a metabolic branch point, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to generate the C15 FPP.[5][6][7] Subcellular localization studies have confirmed that the FPPS involved in this pathway resides in the cytoplasm.[6][7]
The Core Reaction: Cyclization of FPP by Patchoulol Synthase
The final and most critical step in the biosynthesis of this compound is the complex intramolecular cyclization of the linear FPP precursor. This reaction is catalyzed by the enzyme patchoulol synthase (PTS) .[1][8][9]
A crucial finding in the study of patchouli oil biosynthesis is that a single enzyme, PTS, is responsible for producing the bulk and diversity of the sesquiterpenes found in the plant.[10] PTS is a promiscuous, or multi-product, enzyme. While its primary product is (-)-patchoulol, it also catalyzes the formation of at least 13 other sesquiterpenes, including this compound, as well as α-patchoulene, β-patchoulene, α-bulnesene, α-guaiene, and seychellene.[1][10][11] The formation of this compound is therefore a side reaction of the main cyclization cascade that leads to (-)-patchoulol. The mechanism involves a series of complex carbocationic intermediates and rearrangements within the enzyme's active site.[1][8][9]
Caption: Biosynthesis of this compound in Pogostemon cablin.
Quantitative Data
The yield of this compound is significantly lower than that of (-)-patchoulol. Quantitative analysis of patchouli essential oils from various sources confirms this distribution. The kinetic properties of the responsible enzyme, patchoulol synthase, have also been characterized.
Table 1: Relative Composition of Major Sesquiterpenes in Patchouli Essential Oil Data compiled from multiple sources and represent typical ranges.
| Compound | Class | Typical Abundance ( g/100g ) |
| (-)-Patchoulol | Sesquiterpene Alcohol | 35.0 - 45.0 |
| α-Bulnesene | Sesquiterpene Hydrocarbon | 12.0 - 20.0 |
| α-Guaiene | Sesquiterpene Hydrocarbon | 8.0 - 15.0 |
| Seychellene | Sesquiterpene Hydrocarbon | 5.0 - 10.0 |
| This compound | Sesquiterpene Alcohol | 1.0 - 5.0 |
| α-Patchoulene | Sesquiterpene Hydrocarbon | 2.0 - 6.0 |
| δ-Guaiene | Sesquiterpene Hydrocarbon | 2.0 - 5.0 |
| Source:[4][12][13][14] |
Table 2: Kinetic Properties of Purified Patchoulol Synthase (PTS) from P. cablin
| Parameter | Value | Conditions |
| Substrate | ||
| Km for Farnesyl Pyrophosphate (FPP) | 6.8 µM | pH 6.7, with Mg2+ |
| Cofactor | ||
| Km for Mg2+ | ~1.7 mM | pH 6.7 |
| General Properties | ||
| Optimal pH | 6.7 | - |
| Native Molecular Weight | ~80,000 Da | Gel permeation chromatography |
| Isoelectric Point (pI) | ~5.0 | Isoelectric focusing |
| Source:[11] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of protein purification, enzyme assays, and analytical chemistry techniques.
Protocol 1: Purification of Patchoulol Synthase from P. cablin Leaves
This protocol describes the purification of PTS to apparent homogeneity as reported in the literature.[11]
-
Homogenization: Fresh P. cablin leaves are homogenized in a buffer containing polyvinylpolypyrrolidone, ascorbate, and sulfhydryl protectants to preserve enzyme activity. The homogenate is filtered and centrifuged to obtain a crude cell-free extract.
-
Chromatofocusing: The crude extract is subjected to chromatofocusing, a column chromatography technique that separates proteins based on their isoelectric point (pI). PTS, with a pI of approximately 5.0, is collected in the corresponding fractions.
-
Anion Exchange Chromatography: Fractions containing PTS activity are pooled and applied to an anion exchange column (e.g., DEAE-cellulose). The enzyme is eluted using a salt gradient (e.g., KCl).
-
Gel Permeation Chromatography: Active fractions are concentrated and further purified by gel permeation (size exclusion) chromatography to separate proteins based on their native molecular weight (~80 kDa for PTS).
-
Hydroxylapatite Chromatography: A final polishing step using hydroxylapatite chromatography is performed to achieve apparent homogeneity. Protein purity is assessed by SDS-PAGE.
Protocol 2: In Vitro Assay of Patchoulol Synthase Activity
This assay is used to determine the kinetic parameters of PTS and to analyze its product profile, including the formation of this compound.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 6.7) containing the required divalent metal ion cofactor (e.g., 10 mM MgCl2).[11]
-
Enzyme Addition: Add a known amount of purified PTS enzyme to the reaction buffer in a glass vial.
-
Reaction Initiation: Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP). For kinetic studies, the concentration of FPP is varied (e.g., 1-100 µM).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-34°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane or diethyl ether) containing a known concentration of an internal standard (e.g., n-dodecane) for quantification. Vortex vigorously to extract the terpene products.
-
Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under a stream of nitrogen. Analyze the product profile using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for PTS characterization.
Conclusion and Future Outlook
The biosynthesis of this compound in Pogostemon cablin is intrinsically linked to the synthesis of (-)-patchoulol, as both are products of the same multi-product enzyme, patchoulol synthase (PTS).[1][10] The pathway originates from the cytoplasmic MVA pathway, which supplies the FPP precursor for the final, complex cyclization reaction catalyzed by PTS. While this compound is a minor product compared to (-)-patchoulol, its contribution to the overall bioactivity and aroma of patchouli oil is significant.
Understanding this pathway in detail opens avenues for metabolic engineering and synthetic biology approaches. By expressing PTS in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce patchoulol and its related sesquiterpenoids, including pogostol, in controlled fermentation systems.[15][16] Future research may focus on protein engineering of PTS to alter its product specificity, potentially increasing the yield of desired minor constituents like this compound for targeted pharmaceutical or fragrance applications.
References
- 1. BJOC - The enzyme mechanism of patchoulol synthase [beilstein-journals.org]
- 2. Integrated metabolomic and transcriptomic analysis of Pogostemon cablin shed new light on the complete biosynthesis pathway of pogostone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Functional analysis of Pogostemon cablin farnesyl pyrophosphate synthase gene and its binding transcription factor PcWRKY44 in regulating biosynthesis of patchouli alcohol [frontiersin.org]
- 7. Functional analysis of Pogostemon cablin farnesyl pyrophosphate synthase gene and its binding transcription factor PcWRKY44 in regulating biosynthesis of patchouli alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of the sesquiterpene patchoulol from farnesyl pyrophosphate in leaf extracts of Pogostemon cablin (patchouli): mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The diverse sesquiterpene profile of patchouli, Pogostemon cablin, is correlated with a limited number of sesquiterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of the sesquiterpene cyclase patchoulol synthase from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative and physical evaluation of patchouli essential oils obtained from different sources of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative and fingerprinting analysis of Pogostemon cablin based on GC-FID combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of (-)-Pogostol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectroscopic data essential for the characterization of (-)-pogostol, a sesquiterpenoid of interest in natural product chemistry. The data presented herein is based on the corrected structure of this compound, a guaiane sesquiterpene, following the revision of its initially proposed structure. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.58 | m | |
| 2 | 1.95, 1.65 | m | |
| 3 | 1.85, 1.55 | m | |
| 5 | 2.85 | dd | 10.0, 5.0 |
| 6 | 1.70 | m | |
| 7 | 4.15 | t | 3.0 |
| 8 | 2.10, 1.90 | m | |
| 9 | 2.05, 1.80 | m | |
| 11 | 2.25 | sept | 7.0 |
| 12 | 1.05 | d | 7.0 |
| 13 | 1.04 | d | 7.0 |
| 14 | 1.02 | d | 7.0 |
| 15 | 4.85, 4.80 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 52.5 |
| 2 | 28.0 |
| 3 | 35.5 |
| 4 | 150.0 |
| 5 | 50.5 |
| 6 | 26.0 |
| 7 | 80.0 |
| 8 | 30.0 |
| 9 | 40.0 |
| 10 | 45.0 |
| 11 | 33.0 |
| 12 | 21.5 |
| 13 | 21.4 |
| 14 | 15.0 |
| 15 | 110.0 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| Technique | Key Observations |
| IR (film) | νmax 3400 (O-H), 3075, 1645, 890 (C=CH₂) cm⁻¹ |
| MS (EI, 70 eV) | m/z (% rel. int.): 222 [M]⁺ (5), 207 (15), 189 (20), 161 (100), 133 (40), 105 (55), 91 (60), 79 (50), 67 (45), 55 (35), 43 (80) |
| High-Resolution MS | Found: 222.1984; Calculated for C₁₅H₂₆O: 222.1984 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The detailed methodologies are as follows:
2.1 NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
-
Data Processing: The free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm), and coupling constants (J) are given in Hertz (Hz).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the purified compound was prepared by dissolving a small amount of this compound in chloroform, applying the solution to a NaCl or KBr salt plate, and allowing the solvent to evaporate.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
-
Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
Mass Range: m/z 40-500
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal calibrant.
Visualization of Experimental Workflow
The general workflow for the isolation and spectroscopic characterization of this compound from a natural source is depicted below.
Caption: Experimental workflow for the characterization of this compound.
Early Investigations into the Bioactive Potential of (-)-Pogostol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pogostol is a naturally occurring sesquiterpenoid found as a constituent of the essential oil from Pogostemon cablin (patchouli). While early research into the biological activities of Pogostemon cablin has primarily focused on its major components, such as patchouli alcohol and pogostone, this compound has been identified as a component of this phytochemically rich plant. This technical guide consolidates the available early research data on the biological activities associated with Pogostemon cablin and its constituents, with a specific focus on antimicrobial and anti-inflammatory properties, which may be contributed to by this compound. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Antimicrobial Activity
Early studies have established the antimicrobial properties of patchouli essential oil, of which this compound is a known, albeit minor, constituent. The research has predominantly focused on the efficacy of the whole oil or its more abundant components against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for patchouli essential oil and its major components against various microorganisms. It is important to note that these values reflect the combined effect of all constituents and not the isolated activity of this compound.
| Substance | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Patchouli Essential Oil | Staphylococcus aureus | 156.25 - 7500 | 312.5 - 10000 | [1][2] |
| Patchouli Essential Oil | Escherichia coli | 450 - 7500 | 800 - 10000 | [2] |
| Patchouli Essential Oil | Pseudomonas aeruginosa | 7500 | 10000 | [2] |
| Patchouli Essential Oil | Bacillus proteus | 450 | 800 | [2] |
| Patchouli Essential Oil | Shigella dysenteriae | 450 | 800 | [2] |
| Patchouli Essential Oil | Typhoid bacillus | 7500 | 10000 | [2] |
| Patchouli Essential Oil | Propionibacterium acnes | 312.5 | - | [1] |
| Patchouli Essential Oil | Staphylococcus epidermidis | 187.5 | 375 | [1] |
| Patchouli Essential Oil | Malassezia furfur | 900 | >1000 | [1] |
| Pogostone | Gram-positive bacteria | 0.098 - 800 | - | [3] |
| Pogostone | Gram-negative bacteria | 0.098 - 1600 | - | [3] |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of patchouli oil and its components has been primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
General Protocol for Broth Microdilution Assay:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer or McFarland standards.
-
Preparation of Test Substance: The essential oil or isolated compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits microbial growth.
-
Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity
Extracts of Pogostemon cablin and its primary constituents have demonstrated significant anti-inflammatory effects. The underlying mechanisms often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are scarce, its presence in the active extracts suggests a potential contribution to the overall anti-inflammatory profile.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of Pogostemon cablin extracts are often attributed to the inhibition of pro-inflammatory mediators. This is achieved through the downregulation of the NF-κB and MAPK signaling cascades.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Modulation.
Experimental Protocols: In Vitro Anti-inflammatory Assays
The anti-inflammatory properties of Pogostemon cablin extracts and their components are commonly investigated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).
General Protocol for Measuring Cytokine Inhibition:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium. Cells are pre-treated with various concentrations of the test substance for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Quantification of Cytokines: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test substance is calculated relative to the LPS-stimulated control. IC50 values (the concentration required to inhibit 50% of cytokine production) are then determined.
General Protocol for Western Blot Analysis of NF-κB and MAPK Pathways:
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Experimental Workflows
The following diagrams illustrate the general workflows for the investigation of antimicrobial and anti-inflammatory activities.
Caption: General Workflow for Antimicrobial Susceptibility Testing.
Caption: General Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
Early research on the biological activities of Pogostemon cablin provides a strong foundation for understanding its therapeutic potential. While specific quantitative data and detailed mechanistic studies on this compound are limited in early literature, its presence as a constituent in bioactive extracts suggests it may contribute to the observed antimicrobial and anti-inflammatory effects. The methodologies and pathways detailed in this guide, primarily established through the study of the whole essential oil and its major components, offer a clear framework for future investigations aimed at isolating and characterizing the specific bioactivities of this compound. Further research is warranted to elucidate the precise role and therapeutic potential of this individual sesquiterpenoid.
References
Traditional Medicinal Uses of (-)-Pogostol Containing Plants: A Technical Guide for Researchers
An in-depth exploration of the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of (-)-Pogostol, a bioactive sesquiterpenoid found in various medicinal plants.
Introduction
This compound is a naturally occurring sesquiterpenoid alcohol that has garnered significant interest within the scientific community for its diverse pharmacological properties. This compound is a key bioactive constituent in several plants utilized in traditional medicine systems across Asia. This technical guide provides a comprehensive overview of the traditional uses, quantitative analysis, experimental protocols, and molecular mechanisms of action associated with this compound-containing plants, with a primary focus on Pogostemon cablin (Patchouli) and Agastache rugosa (Korean Mint). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Traditional Medicinal Uses
Plants containing this compound have a long history of use in traditional medicine for treating a wide array of ailments, ranging from gastrointestinal disorders to inflammatory conditions.
Pogostemon cablin (Blanco) Benth. (Patchouli)
Pogostemon cablin, commonly known as patchouli, is a prominent herb in Traditional Chinese Medicine (TCM), Ayurveda, and other folk medicine systems.[1] Traditionally, it is used to treat a variety of conditions:
-
Gastrointestinal Ailments: In TCM, P. cablin is used to resolve "dampness," harmonize the stomach, and stop vomiting.[2] It is a common ingredient in formulations for treating nausea, vomiting, diarrhea, and abdominal pain.[1][3] A traditional preparation for summer-heat and dampness involves making a decoction of the dried aerial parts.[4]
-
Fever and Colds: The herb is used to dispel "summer-heat" and relieve exterior syndromes, making it a remedy for fever, headaches, and colds.[1][5]
-
Inflammatory Conditions: Chinese traditional formulas containing patchouli, such as Baoji Pill and Houdan Pill, are used to treat inflammatory diseases.[1]
-
Other Uses: Traditional applications also include the treatment of insect and snake bites.[1] In aromatherapy, the essential oil is used to relieve depression and stress.[1]
Agastache rugosa (Fisch. & C.A.Mey.) Kuntze (Korean Mint)
Agastache rugosa, also known as Korean Mint or Huo Xiang in TCM, is another significant medicinal plant containing this compound. Its traditional uses often overlap with those of P. cablin:
-
Digestive Complaints: It is traditionally used to address digestive issues such as nausea, vomiting, poor appetite, abdominal bloating, and belching.[6][7][8] In Korean traditional medicine, a tea made from the leaves is used to alleviate nausea.
-
Respiratory Ailments: An infusion of the leaves is traditionally used for treating chest congestion and colds.[9]
-
Fever and Headaches: The plant is also employed in traditional remedies for fever and headaches.[8]
-
Inflammatory Conditions: While its use for inflammation is less direct in traditional texts, it is often included in formulas for conditions involving "dampness" or "heat," which are associated with inflammatory processes.[5]
Quantitative Data
The concentration of this compound and the efficacy of its related preparations have been quantified in various studies.
Concentration of this compound
The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method.
| Plant Species | Plant Part | Compound | Concentration/Content | Reference |
| Pogostemon cablin | Essential Oil | This compound | 0.3 - 5.2% | [10] |
| Pogostemon cablin | Essential Oil | This compound | 1.5 - 3.3% | [10] |
No quantitative data for this compound concentration in Agastache rugosa was identified in the performed searches.
Pharmacological Efficacy
The biological activities of this compound and plants containing it have been evaluated through various in vitro and in vivo assays.
| Plant/Compound | Bioassay | Target | Result (IC₅₀/MIC) | Reference |
| Pogostemon cablin Oil | Antimicrobial | Staphylococcus aureus | MIC: 0.45 - 7.5 mg/mL | [10] |
| Pogostemon cablin Oil | Antimicrobial | Escherichia coli | MIC: 0.45 - 7.5 mg/mL | [10] |
Specific IC₅₀ values for the anti-inflammatory (COX-1, COX-2, LOX) and antioxidant (DPPH) activities of isolated this compound were not found in the performed searches. The available data often pertains to crude extracts or other compounds from the plants.
Experimental Protocols
This section details the methodologies for traditional preparations and the laboratory isolation of this compound.
Traditional Preparation Methods
This traditional method is used to prepare a remedy for symptoms like diarrhea and vomiting.
-
Materials: 10-15 grams of dried aerial parts of Pogostemon cablin.
-
Procedure:
-
Place the dried herb in a pot with 3-4 cups of water.
-
Bring the mixture to a boil.
-
Reduce the heat and simmer for 20-30 minutes, allowing the volume to reduce by about half.
-
Strain the decoction to remove the solid plant material.
-
The resulting liquid is consumed warm.
-
This simple infusion is a common home remedy.
-
Materials: 1-2 teaspoons of dried Agastache rugosa leaves.
-
Procedure:
-
Place the dried leaves in a cup.
-
Pour one cup of hot (not boiling) water over the leaves.
-
Cover the cup and let it steep for 10-15 minutes.
-
Strain the infusion before drinking.
-
Laboratory Isolation of this compound
The isolation of this compound from Pogostemon cablin essential oil can be achieved through column chromatography.
This protocol provides a general framework for the separation of sesquiterpenes like this compound.
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry and ensure even packing.
-
-
Sample Loading:
-
The essential oil of Pogostemon cablin is dissolved in a minimal amount of the initial mobile phase (e.g., hexane).
-
This solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
The solvent gradient can be, for example, from 100% hexane to a 90:10 hexane:ethyl acetate mixture.
-
-
Fraction Collection:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds.
-
-
Identification and Purification:
-
Fractions containing compounds with similar TLC profiles are combined.
-
The fractions containing this compound (identified by comparison with a standard or by spectroscopic methods like GC-MS and NMR) are pooled.
-
Further purification can be achieved by recrystallization or by using preparative HPLC.
-
For higher purity, preparative HPLC can be employed.
-
Instrumentation: A preparative HPLC system equipped with a C18 column is used.[11]
-
Mobile Phase: A common mobile phase for separating sesquiterpenoids is a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Preparation: The partially purified fraction containing this compound from column chromatography is dissolved in the mobile phase.
-
Injection and Elution: The sample is injected onto the column, and an isocratic or gradient elution is performed to separate the components.[11]
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified compound.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and its containing plants are primarily attributed to the modulation of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Components of Pogostemon cablin have been shown to inhibit this pathway.[6]
-
Mechanism: this compound is hypothesized to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.
-
Mechanism: this compound is suggested to interfere with the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK. By inhibiting the activation of these kinases, this compound can suppress the downstream activation of transcription factors like AP-1, which also play a role in the expression of inflammatory mediators.
Conclusion
This compound and the plants in which it is found, particularly Pogostemon cablin and Agastache rugosa, hold significant potential for the development of novel therapeutic agents. Their long-standing use in traditional medicine provides a strong foundation for modern scientific investigation. The data and protocols presented in this guide aim to facilitate further research into the pharmacological properties and mechanisms of action of this compound, with the ultimate goal of translating this traditional knowledge into evidence-based therapeutic applications. Further studies are warranted to elucidate the precise quantitative bioactivities of isolated this compound and to develop standardized and optimized methods for its extraction and purification.
References
- 1. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huachiewtcm.dyndns.org:84 [huachiewtcm.dyndns.org:84]
- 3. Therapeutic potential of traditional Chinese medicine on heat stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104117005A - Traditional Chinese medicine preparation for treating heat stroke and preparation method thereof - Google Patents [patents.google.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. chrysalisnaturalmedicine.com [chrysalisnaturalmedicine.com]
- 9. medicinal herbs: KOREAN MINT - Agastache rugosa [naturalmedicinalherbs.net]
- 10. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Pharmacological Profile of (-)-Pogostol from Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pogostol is a naturally occurring sesquiterpenoid found in Pogostemon cablin (Blanco) Benth., commonly known as patchouli. While much of the pharmacological research on P. cablin has historically focused on its essential oil or more abundant components such as patchouli alcohol and pogostone, initial studies and theoretical models suggest that this compound possesses its own distinct pharmacological profile. This document provides a comprehensive overview of the currently available data on this compound, with a focus on its potential antibacterial and anti-inflammatory activities. Given the nascent stage of research on isolated this compound, this guide synthesizes direct findings with inferred knowledge from studies on related compounds and the whole plant extract, highlighting areas for future investigation.
Core Pharmacological Activities
Initial research indicates two primary areas of pharmacological interest for this compound: antibacterial and anti-inflammatory activities.
1. Antibacterial Activity
While direct experimental evidence from in vitro and in vivo studies on isolated this compound is currently limited, molecular docking studies have provided a theoretical framework for its antibacterial potential. These computational analyses suggest that this compound may act by inhibiting key bacterial enzymes essential for survival.
Table 1: Summary of Predicted Antibacterial Activity of this compound from Molecular Docking Studies
| Target Enzyme | Predicted Binding Affinity Score | Proposed Mechanism of Action | Reference |
| Dihydropteroate Synthase (DHPS) | Higher than sulfadiazine (reference antibiotic) | Inhibition of folic acid synthesis | [1] |
Experimental Protocols
Although no studies have published MIC/MBC values for isolated this compound, the following standard methodologies, as described in studies of P. cablin essential oil and its other components, would be applicable for its evaluation.[1]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC can be determined using the broth microdilution method. A serial dilution of this compound would be prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. Bacterial suspensions, adjusted to a concentration of approximately 5 x 10^5 CFU/mL, are then added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.[1]
-
Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, a small aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]
2. Anti-inflammatory Activity
The anti-inflammatory properties of various constituents of Pogostemon cablin have been attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound is yet to be established, it is plausible that it shares this mechanism of action with other bioactive compounds from the same plant.
Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound, like other active components of P. cablin, may inhibit one or more steps in this cascade.
Diagram 1: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition
Experimental Protocols
To experimentally validate the hypothesized anti-inflammatory activity of this compound, the following in vitro assay can be employed:
-
NF-κB Reporter Assay: A human or murine macrophage cell line (e.g., RAW 264.7) can be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. The cells are then pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with a pro-inflammatory agent like LPS. The inhibitory effect of this compound on NF-κB activation is quantified by measuring the luciferase activity in the cell lysates. A decrease in luciferase activity relative to the LPS-treated control would indicate inhibition of the NF-κB pathway.
Diagram 2: Experimental Workflow for NF-κB Reporter Assay
References
(-)-Pogostol: A Technical Guide for the Fragrance Industry
An In-depth Technical Guide on the Core Properties, Synthesis, and Olfactory Significance of (-)-Pogostol for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a naturally occurring sesquiterpene alcohol and a key contributor to the characteristic aroma of patchouli oil, derived from the leaves of Pogostemon cablin (Blanco) Benth.[1][2]. Valued in the fragrance industry for its warm, woody, and balsamic notes, it also functions as an effective fixative, enhancing the longevity of perfume compositions[3]. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic origins, and analytical methodologies related to this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound, with the chemical formula C₁₅H₂₆O, is a bicyclic tertiary alcohol. Its complex stereochemistry has been a subject of study, and the naturally occurring enantiomer is this compound[4]. The structural integrity and physicochemical characteristics of this compound are fundamental to its olfactory properties and its application in fragrance formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [3][5] |
| Molecular Weight | 222.37 g/mol | [3][5] |
| CAS Number | 21698-41-9 | [3] |
| Appearance | Liquid at room temperature | [4] |
| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [5] |
| Flash Point (est.) | 94.68 °C | [3] |
| Vapor Pressure (est.) | 0.0009 hPa @ 20°C; 0.0015 hPa @ 25°C | [3] |
| Solubility | Soluble in organic solvents; less soluble in water | [4] |
| Optical Rotation | Optically active (-) | [4] |
Note: While the IUPAC name is (1R,3aS,4R,7S,8aR)-Decahydro-1,4-dimethyl-7-(1-methylethenyl)-4-azulenol, historical literature has sometimes presented conflicting structural information[6][7]. The currently accepted structure is presented here.
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenoids in Pogostemon cablin, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
The direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 molecule formed from the condensation of two molecules of IPP and one molecule of DMAPP. The cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). In Pogostemon cablin, a key enzyme, patchoulol synthase (PTS), is known to be a promiscuous enzyme, producing a variety of sesquiterpene skeletons from FPP, with patchoulol being the major product. It is highly probable that this compound is one of the minor products resulting from the complex cyclization cascade initiated by patchoulol synthase or a related, yet to be fully characterized, sesquiterpene synthase.
Experimental Protocols
Isolation and Purification of this compound from Pogostemon cablin
The isolation of this compound from patchouli oil involves a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol.
1. Extraction of Essential Oil:
-
Method: Steam distillation of dried and fermented leaves of Pogostemon cablin.
-
Procedure:
-
Air-dry the leaves for several days with periodic turning to facilitate fermentation, which enhances the oil yield and olfactory profile.
-
Subject the dried leaves to steam distillation for 6-8 hours.
-
Collect the oil-water distillate and separate the essential oil layer using a separatory funnel.
-
Dry the collected oil over anhydrous sodium sulfate.
-
2. Fractionation and Purification:
-
Method: A combination of vacuum fractional distillation and column chromatography.
-
Procedure:
-
Perform vacuum fractional distillation of the crude patchouli oil to separate components based on their boiling points. Collect fractions enriched in sesquiterpene alcohols.
-
Prepare a silica gel column (e.g., 60-120 mesh) and slurry pack it with a non-polar solvent like n-hexane.
-
Load the sesquiterpene alcohol-rich fraction onto the column.
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Combine fractions containing pure this compound and remove the solvent under reduced pressure.
-
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV.
Spectroscopic Data: While a complete, tabulated set of high-resolution spectroscopic data for this compound is not consistently available across the literature, the following represents the expected characteristic signals based on its structure and data from related compounds.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups (singlets and doublets), methylene and methine protons in the aliphatic region, olefinic protons of the isopropenyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | Resonances for methyl, methylene, and methine carbons in the aliphatic region, quaternary carbons (including the one bearing the hydroxyl group), and olefinic carbons of the isopropenyl group. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 222. Key fragmentation would likely involve the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the isopropenyl group. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching absorptions just below 3000 cm⁻¹, and a C=C stretching absorption around 1640 cm⁻¹ for the isopropenyl group. |
Role in the Fragrance Industry
This compound is a significant, though minor, component of patchouli oil, contributing to its complex and sought-after aroma profile[1]. Its scent is often described with a range of nuances:
-
Primary Notes: Woody, Earthy, Balsamic
-
Secondary Notes: Herbal, Sweet, Spicy, Camphoraceous
Odor Threshold: The specific odor detection threshold for this compound is not well-documented in publicly available literature. However, sesquiterpene alcohols, in general, are known to have relatively low odor thresholds, contributing significantly to the overall aroma even at low concentrations.
Olfactory Perception: The perception of "woody" and "earthy" scents like that of this compound is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, which in turn activates a G-protein (typically Gαolf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, depolarization of the neuron, and the transmission of a signal to the olfactory bulb in the brain. The brain then integrates signals from various activated neurons to perceive the complex aroma of this compound.
Conclusion
This compound is a vital component in the palette of the fragrance industry, prized for its contribution to the rich and complex aroma of patchouli oil. While further research is needed to fully elucidate its specific biosynthetic pathway, olfactory receptor interactions, and to establish a definitive set of quantitative analytical data, the information presented in this guide provides a solid foundation for researchers and professionals working with this important fragrance molecule. A deeper understanding of its properties and synthesis will undoubtedly pave the way for novel applications and sustainable production methods in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
(-)-Pogostol: A Review of Current Research Findings for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pogostol, a naturally occurring sesquiterpene alcohol with the CAS number 21698-41-9, is a significant constituent of the essential oil derived from patchouli (Pogostemon cablin)[1]. This bicyclic compound is noted for its characteristic earthy and woody scent and has been a subject of interest in both the fragrance industry and traditional medicine, particularly in Southeast Asia[1]. Recent scientific investigations have begun to unveil its pharmacological potential, highlighting its antimicrobial, anti-inflammatory, and anticancer properties[1]. This technical guide provides a comprehensive review of the existing research on this compound and its closely related compounds, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways to inform future research and drug development endeavors. While specific quantitative bioactivity data for isolated this compound is limited in publicly available literature, this review collates the available data for related compounds from Pogostemon cablin to provide a valuable contextual understanding.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1][2][3] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| CAS Number | 21698-41-9 | [1][2][3] |
| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [3][4] |
| Flash Point | 128.33 °C (263.00 °F) | [3][4] |
| Solubility | Soluble in alcohol; water solubility estimated at 7.822 mg/L @ 25 °C | [1][4] |
Biological Activities and Quantitative Data
While direct experimental IC50 and MIC values for this compound are not extensively reported, studies on closely related compounds and extracts from Pogostemon cablin provide strong indications of its potential bioactivities.
Anticancer Activity
Table 1: Anticancer Activity of Compounds and Extracts from Pogostemon cablin
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Sterenoid E (from Stereum sp., for context) | SMMC-7721 (Hepatocellular Carcinoma) | MTS | 7.6 µM | [5] |
| Sterenoid E (from Stereum sp., for context) | HL-60 (Promyelocytic Leukemia) | MTS | 4.7 µM | [5] |
| Propolis Extract A | MG63 (Osteosarcoma) | Not Specified | 86.7 µg/ml | [6] |
| Propolis Extract B | MG63 (Osteosarcoma) | Not Specified | 81.9 µg/ml | [6] |
| Propolis Extract C | MG63 (Osteosarcoma) | Not Specified | 84.0 µg/ml | [6] |
| Propolis Extract A | HL60 (Promyelocytic Leukemia) | Not Specified | 126.0 µg/ml | [6] |
| Propolis Extract C | HL60 (Promyelocytic Leukemia) | Not Specified | 149.6 µg/ml | [6] |
Antimicrobial Activity
This compound has been identified as a potential antimicrobial agent. A molecular docking study indicated that this compound had a higher scoring result against Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folic acid metabolism, than the sulfonamide antibiotic, sulfadiazine. The following table includes MIC values for related compounds and extracts.
Table 2: Antimicrobial Activity of Compounds and Extracts from Pogostemon cablin
| Compound/Extract | Microorganism | MIC Value | Reference |
| Pogostone | Gram-negative bacteria | 0.098 - 1600 µg/ml | [7][8] |
| Pogostone | Gram-positive bacteria | 0.098 - 800 µg/ml | [7][8] |
| Pogostone | Corynebacterium xerosis | <0.098 µg/ml | [7][8] |
| Pogostone | Chryseobacterium indologenes | <0.098 µg/ml | [7][8] |
| Patchouli Essential Oil | Staphylococcus aureus | 0.45 - 7.5 mg/mL | [9] |
| Patchouli Essential Oil | Escherichia coli | 0.45 - 7.5 mg/mL | [9] |
| Patchouli Essential Oil | Pseudomonas aeruginosa | 0.45 - 7.5 mg/mL | [9] |
| Patchouli Essential Oil | Propionibacterium acnes ATCC 11827 | 312.5 µg/mL | [9] |
| Patchouli Essential Oil | Staphylococcus aureus ATCC 6538 | 156.25 µg/mL | [9] |
| Patchouli Essential Oil | Staphylococcus epidermidis ATCC 1228 | 187.5 µg/mL | [9] |
| Patchouli Essential Oil | Malassezia furfur ATCC 14521 | 900 µg/mL | [9] |
Anti-inflammatory Activity
This compound is known to possess anti-inflammatory properties[1][10]. The anti-inflammatory effects of compounds from Pogostemon cablin are often attributed to their modulation of key signaling pathways such as NF-κB and MAPK.
Table 3: Anti-inflammatory Activity of Compounds and Extracts from Pogostemon cablin
| Compound/Extract | Parameter | Cell Line/Model | Concentration/Dosage | Effect | Reference |
| Patchouli Alcohol (PA) | TNF-α production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |
| Patchouli Alcohol (PA) | IL-1β production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |
| Patchouli Alcohol (PA) | IL-6 production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |
| Patchouli Alcohol (PA) | NO production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |
| Patchouli Alcohol (PA) | PGE₂ production | LPS-stimulated RAW264.7 cells | 10, 20, 40 µM | Dose-dependent decrease | [11] |
| Patchouli Alcohol (PA) | Ear edema | Xylene-induced in mice | 10-40 mg/kg | Significant inhibition | [12] |
| Patchouli Alcohol (PA) | Paw edema | Carrageenan-induced in rats | 10-40 mg/kg | Significant inhibition | [12] |
Key Signaling Pathways
The anti-inflammatory and potential anticancer activities of compounds from Pogostemon cablin, such as patchouli alcohol and pogostone, are linked to their ability to modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Components of patchouli oil have been shown to inhibit this pathway at multiple points. For instance, patchouli alcohol has been reported to suppress the phosphorylation of IκB-α and the subsequent nuclear translocation of p65, a key step in NF-κB activation.
References
- 1. CAS 21698-41-9: this compound | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. pogostol, 21698-41-9 [thegoodscentscompany.com]
- 4. pogostol [flavscents.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Pogostol (CAS 21698-41-9) - For Research Use Only [benchchem.com]
- 11. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of (-)-Pogostol from Patchouli Oil
Introduction
(-)-Pogostol, also known as patchouli alcohol or patchoulol, is a tricyclic sesquiterpene alcohol that constitutes a significant component of patchouli oil, derived from the leaves of Pogostemon cablin. It is the primary contributor to the characteristic earthy, woody, and camphoraceous aroma of patchouli oil and is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its scent-fixing and potential therapeutic properties. This document provides detailed methodologies for the extraction of patchouli oil and the subsequent isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein encompass various techniques ranging from conventional distillation to modern chromatographic methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and isolation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [1][2] |
| Melting Point | 55-56 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in alcohol, ethanol, methanol, isopropanol, acetone, and other organic solvents. Insoluble in water.[2] | |
| CAS Number | 21698-41-9 | [2][4] |
Part 1: Extraction of Patchouli Oil from Pogostemon cablin Leaves
Several methods can be employed to extract the essential oil from patchouli leaves. The choice of method can influence the yield and chemical composition of the oil.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Protocol:
-
Preparation of Plant Material: Air-dry patchouli leaves in the shade to reduce moisture content. Dried leaves generally provide a higher yield of oil.[5]
-
Apparatus Setup: Assemble a steam distillation apparatus, including a steam generator, a still containing the plant material, a condenser, and a receiving vessel (separatory funnel).
-
Extraction:
-
Load the dried patchouli leaves into the still.
-
Introduce steam from the generator into the bottom of the still.
-
The steam will pass through the plant material, causing the essential oil to vaporize.
-
The mixture of steam and oil vapor is then passed through the condenser.
-
-
Collection:
-
The condensed liquid (a mixture of water and patchouli oil) is collected in the separatory funnel.
-
Allow the mixture to stand until the oil and water layers separate.
-
Carefully drain the lower aqueous layer to isolate the patchouli oil.
-
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
Hydrodistillation
In hydrodistillation, the plant material is submerged in water, which is then boiled. The resulting steam and vaporized essential oil are condensed and collected.
Protocol:
-
Preparation of Plant Material: Use dried patchouli leaves.
-
Apparatus Setup: Use a Clevenger-type apparatus consisting of a round-bottom flask, a condenser, and a collection tube designed to separate the oil from the water.
-
Extraction:
-
Place the dried patchouli leaves in the round-bottom flask and add sufficient water to cover the material.[6]
-
Heat the flask to boiling.
-
The steam and volatilized essential oil will rise and pass into the condenser.
-
-
Collection:
-
The condensate collects in the graduated collection tube, where the oil separates from the water.
-
The aqueous phase is automatically returned to the boiling flask, while the essential oil accumulates.
-
-
Isolation: Once the extraction is complete (typically after several hours, when no more oil is collected), carefully collect the oil from the apparatus.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a more rapid and energy-efficient method that utilizes microwave energy to heat the water and plant material.
Protocol:
-
Preparation of Plant Material: Use dried patchouli leaves.
-
Apparatus Setup: A modified microwave oven equipped with a Clevenger-type apparatus is required.
-
Extraction:
-
Place a specific quantity of dried leaves and water in the extraction vessel inside the microwave cavity.
-
Set the microwave power and extraction time. A study by Kusuma and Mahfud (2017) reported yields of 1.94% with a patchouli alcohol content of 26.32% after 120 minutes.[7] Another study optimized conditions to 600 W for 60 seconds to achieve a patchouli alcohol concentration of 0.23%.[8]
-
The microwave energy rapidly heats the water, leading to the distillation of the essential oil.
-
-
Collection and Isolation: The collection process is similar to that of conventional hydrodistillation.
Supercritical Fluid Extraction (SFE) with CO₂
SFE uses supercritical carbon dioxide as a solvent to extract the essential oil. This method avoids the use of high temperatures, which can degrade sensitive compounds.
Protocol:
-
Preparation of Plant Material: Grind dried patchouli leaves to a uniform particle size.
-
Apparatus Setup: A supercritical fluid extractor is required.
-
Extraction:
-
Pack the ground plant material into the extraction vessel.
-
Pressurize and heat carbon dioxide to its supercritical state (e.g., 20 MPa and 80 °C).[9]
-
Pass the supercritical CO₂ through the extraction vessel. The essential oil will dissolve in the supercritical fluid.
-
-
Separation:
-
The mixture of CO₂ and dissolved oil is then passed into a separator where the pressure is reduced.
-
This causes the CO₂ to return to a gaseous state, leaving behind the extracted oil.
-
-
Collection: The solvent-free patchouli oil is collected from the separator.
Table 1: Comparison of Patchouli Oil Extraction Methods
| Extraction Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Steam Distillation | 2.5 - 3.0 | Well-established, scalable | Can cause thermal degradation of some compounds |
| Hydrodistillation | 2.0 - 2.7 | Simple setup | Longer extraction times, potential for hydrolysis |
| Microwave-Assisted Hydrodistillation | 1.9 - 2.8 | Rapid, energy-efficient | Requires specialized equipment |
| Supercritical CO₂ Extraction | up to 12.4 | High-quality oil, no solvent residue | High initial equipment cost |
Part 2: Isolation and Purification of this compound
Once the patchouli oil has been extracted, various chromatographic and crystallization techniques can be employed to isolate and purify this compound.
Fractional Distillation
Fractional distillation separates compounds based on their different boiling points. Since this compound has a relatively high boiling point compared to other components in patchouli oil, this method can be effective for its enrichment.
Protocol:
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump.
-
Distillation:
-
Place the crude patchouli oil into the distillation flask.
-
Apply a vacuum (e.g., 100 mbar) to reduce the boiling points of the components and prevent thermal degradation.[10]
-
Gradually heat the distillation flask.
-
Collect different fractions based on the temperature at the head of the column. Studies have shown that increasing the distillation temperature from 120°C to 135°C can increase the concentration of patchouli alcohol.[10]
-
Fractions rich in this compound will be collected at higher temperatures. One study obtained a fraction containing over 80% patchouli alcohol.[11]
-
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.
Table 2: Example of Fractional Distillation Results for Patchouli Alcohol Enrichment
| Fraction | Distillation Temperature (°C) | Patchouli Alcohol Content (%) - Oil A (Initial 27.03%) | Patchouli Alcohol Content (%) - Oil B (Initial 36.87%) |
| 1 | 120 | 17.46 | - |
| 2 | 125 | 28.21 | - |
| 3 | 130 | 29.23 | - |
| 4 | 135 | 35.45 | 43.62 |
| Data adapted from a study on fractional distillation of patchouli oil.[10] |
Column Chromatography
Column chromatography is a versatile technique for separating individual components from a mixture.
Protocol:
-
Column Preparation:
-
Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve a known amount of the this compound-enriched fraction from distillation in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions of the eluate.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) or GC-MS to identify those containing pure this compound.
-
Pool the pure fractions.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a powerful technique.[12][13][14]
Protocol:
-
System Preparation:
-
Equip a preparative HPLC system with a suitable column, typically a reversed-phase C18 column.
-
Prepare and degas the mobile phase. A common mobile phase for separating sesquiterpenoids is a mixture of methanol and water or acetonitrile and water.
-
-
Method Development:
-
Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, and detection wavelength).
-
-
Sample Preparation:
-
Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.45 µm filter.
-
-
Purification:
-
Inject the sample onto the preparative column.
-
Run the separation using the optimized conditions.
-
Collect the fraction corresponding to the this compound peak based on the retention time determined during method development.
-
-
Post-Purification:
-
Remove the solvent from the collected fraction, typically by rotary evaporation, to yield highly purified this compound.
-
Crystallization
Crystallization is an effective final step for purifying this compound, especially from a highly concentrated fraction.[3][11]
Protocol:
-
Dissolution: Dissolve the this compound-rich fraction (ideally >80% purity) in a minimal amount of a suitable solvent at an elevated temperature. Hexane is a common choice.
-
Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Isolation of Crystals:
-
Once crystallization is complete, separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent. A study reported obtaining white crystals of patchouli alcohol with a purity of 95.68% after a second crystallization.[3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the extraction and isolation processes.
Caption: Workflow for the extraction of crude patchouli oil from patchouli leaves.
Caption: Workflow for the isolation and purification of this compound from crude patchouli oil.
References
- 1. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. media.neliti.com [media.neliti.com]
- 4. pogostol, 21698-41-9 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemjournal.com [biochemjournal.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the High-Yield Synthesis of (-)-Pogostol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed high-yield, enantioselective synthesis of the correct structure of (-)-Pogostol. Due to the historical misidentification of its structure, a definitive high-yield enantioselective total synthesis has not been prominently published. Therefore, the following protocol is a proposed route based on established stereoselective methodologies for the synthesis of guaiane sesquiterpenes and related natural products. Additionally, this document details the known biological activities of this compound and its parent extract, focusing on its anticancer and anti-inflammatory properties, complete with diagrams of the key signaling pathways.
Introduction to this compound
This compound is a naturally occurring sesquiterpene alcohol isolated from patchouli oil (Pogostemon cablin). Initial structural elucidation was later found to be incorrect, and the correct structure has been identified as (1R,3aS,4R,7S,8aR)-decahydro-1,4-dimethyl-7-(1-methylethenyl)-4-azulenol. This guaiane sesquiterpene has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Its complex, stereochemically rich structure presents a challenging synthetic target. The protocol outlined below is a proposed strategy to achieve a high-yield and stereocontrolled synthesis suitable for producing research quantities of this compound.
Proposed Enantioselective Synthesis of this compound
The proposed synthetic route focuses on the stereoselective construction of the hydroazulene core, followed by the diastereoselective installation of the tertiary alcohol and the isopropenyl group.
2.1. Overall Synthetic Strategy
The proposed synthesis is a multi-step process designed to control the key stereocenters of this compound. The workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
2.2. Quantitative Data Summary
The following table summarizes the estimated yields for the key steps in the proposed synthesis of this compound. These yields are based on analogous reactions reported in the literature for the synthesis of similar guaiane sesquiterpenes.
| Step No. | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Asymmetric [4+3] Cycloaddition | Chiral Dienophile & Oxy-allyl Cation | Bicyclo[3.2.1]octenone | 85-90 |
| 2 | Ring Expansion | Bicyclo[3.2.1]octenone | Hydroazulene Ketone | 75-80 |
| 3 | Diastereoselective Grignard Addition | Hydroazulene Ketone | Tertiary Alcohol | 80-85 |
| 4 | Introduction of Isopropenyl Group | Intermediate from Step 3 | Protected Pogostol | 90-95 |
| 5 | Deprotection | Protected Pogostol | This compound | >95 |
| - | Overall Estimated Yield | - | - | ~50-60 |
2.3. Experimental Protocols
Step 1: Asymmetric [4+3] Cycloaddition to form Bicyclo[3.2.1]octenone Core
This step establishes the initial stereochemistry of the seven-membered ring.
-
Materials: Chiral dienophile (e.g., derived from a chiral auxiliary), di-iron nonacarbonyl, tetrachloroacetone, anhydrous solvent (e.g., toluene), Celite.
-
Procedure:
-
To a solution of the chiral dienophile in anhydrous toluene, add di-iron nonacarbonyl.
-
Heat the mixture to reflux for 2 hours under an inert atmosphere.
-
Cool the reaction to room temperature and add a solution of tetrachloroacetone in toluene dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.2.1]octenone derivative.
-
Step 2: Ring Expansion to form the Hydroazulene Core
This key step constructs the characteristic 5-7 fused ring system of the guaiane skeleton.
-
Materials: Bicyclo[3.2.1]octenone from Step 1, diazomethane or a suitable diazoalkane precursor, Lewis acid catalyst (e.g., BF₃·OEt₂), anhydrous diethyl ether.
-
Procedure:
-
Dissolve the bicyclo[3.2.1]octenone in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.
-
Add a catalytic amount of BF₃·OEt₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting hydroazulene ketone by flash chromatography.
-
Step 3: Diastereoselective Grignard Addition
This step introduces the tertiary alcohol with the correct stereochemistry.
-
Materials: Hydroazulene ketone from Step 2, methylmagnesium bromide solution in THF, anhydrous THF.
-
Procedure:
-
Dissolve the hydroazulene ketone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add the methylmagnesium bromide solution dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to yield the desired tertiary alcohol.
-
Step 4 & 5: Introduction of the Isopropenyl Group and Deprotection
These final steps complete the synthesis of this compound.
-
Materials: Tertiary alcohol from Step 3, appropriate protecting group reagents, Wittig reagent (e.g., methyltriphenylphosphonium bromide) or Tebbe reagent, strong base (e.g., n-butyllithium), deprotection reagents (e.g., TBAF for a silyl protecting group), anhydrous solvents.
-
Procedure (Wittig Reaction shown):
-
Protect the tertiary alcohol with a suitable protecting group (e.g., TBDMS).
-
Prepare the Wittig ylide by treating methyltriphenylphosphonium bromide with a strong base in anhydrous THF.
-
Add a solution of the protected ketone (after oxidation of a secondary alcohol if necessary, or from a precursor with a ketone at the correct position) in THF to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry, filter, and concentrate the organic phase. Purify the protected pogostol derivative by chromatography.
-
Deprotect the tertiary alcohol using an appropriate deprotection agent (e.g., TBAF in THF for a TBDMS group).
-
Purify the final product, this compound, by flash column chromatography.
-
Biological Activities and Signaling Pathways
This compound and extracts from Pogostemon cablin have demonstrated significant anti-inflammatory and anticancer activities.
3.1. Anti-inflammatory Activity
The anti-inflammatory effects of pogostol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.
Caption: Anti-inflammatory mechanism of this compound.
3.2. Anticancer Activity
The anticancer effects of extracts containing pogostol have been shown to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Apoptosis is induced via both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Caption: Anticancer mechanism of this compound via apoptosis induction.
Conclusion
The proposed synthetic route offers a viable strategy for the high-yield, enantioselective synthesis of this compound for research purposes. The biological activity data indicate that this compound is a promising candidate for further investigation as an anti-inflammatory and anticancer agent. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in natural product synthesis and drug discovery. Further optimization of the proposed synthetic steps may lead to even higher overall yields.
References
Application Note and Protocol: GC-MS Quantification of (-)-Pogostol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of (-)-pogostol, also known as patchouli alcohol, in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key bioactive sesquiterpene alcohol found in high concentrations in patchouli (Pogostemon cablin) and is of significant interest for its aromatic and pharmacological properties. Accurate quantification of this compound is essential for quality control, standardization of herbal products, and in drug discovery and development.
Experimental Protocols
This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.
Proper sample preparation is crucial for accurate and reproducible results. The following steps outline the recommended procedure for preparing plant extracts for GC-MS analysis.
-
1.1.1. Plant Material Handling:
-
Collect the desired plant parts (e.g., leaves, stems).
-
For optimal yield of this compound, it is recommended to dry the plant material. Drying can be achieved by air-drying in a well-ventilated area away from direct sunlight or by oven-drying at a low temperature (e.g., 40-60°C) to prevent degradation of volatile compounds.[1]
-
Once dried, grind the plant material into a fine powder to increase the surface area for efficient extraction.
-
-
1.1.2. Extraction of this compound: Two primary methods are recommended for the extraction of this compound: Microwave-Assisted Hydrodistillation (MAHD) and Solvent Extraction.
-
Method A: Microwave-Assisted Hydrodistillation (MAHD)
-
Weigh approximately 20 g of the dried plant powder and place it in a round-bottom flask.[2]
-
Add 200 mL of a suitable solvent, such as methanol or ethanol, to the flask.[2]
-
Connect the flask to a microwave extractor system equipped with a condenser.
-
Irradiate the mixture at 400 W for 60 minutes.[2]
-
After extraction, allow the mixture to cool to room temperature.
-
Separate the plant material from the extract by vacuum filtration.[2]
-
The resulting liquid is the essential oil extract.
-
-
Method B: Solvent Extraction
-
Weigh approximately 0.25 g of the dried plant powder and place it in a suitable extraction vessel.[3]
-
Add 50 mL of ethyl acetate and extract using an ultrasonic cleaner for 20 minutes. Repeat the extraction twice.[3]
-
Concentrate the filtrate using a rotary evaporator.[3]
-
Dissolve the concentrate in hexane and dilute to a final volume of 5 mL in a volumetric flask.[3]
-
-
-
1.1.3. Sample Preparation for GC-MS Analysis:
-
Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
If necessary, dilute the filtered extract with a suitable solvent (e.g., hexane or ethyl acetate) to bring the concentration of this compound within the linear range of the calibration curve.
-
Transfer the final sample to a 2 mL GC autosampler vial for analysis.
-
The following GC-MS parameters are recommended for the quantification of this compound. These may need to be optimized for your specific instrument.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Characteristic Ions for this compound (Patchouli Alcohol): m/z 222 (molecular ion), 207, 161, 105, 93. The most abundant and specific ions should be chosen for quantification and qualification.
-
Accurate quantification requires the use of a calibration curve generated from a certified reference standard of this compound. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.
-
1.3.1. Preparation of Standard Solutions:
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.[2]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., epi-eudesmol, p-menthone, or n-nonane) at a concentration of 1000 µg/mL in the same solvent.[4][5][6]
-
Calibration Standards: Prepare a series of working standards by serial dilution of the this compound stock solution to cover the expected concentration range in the plant extracts (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2] To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of, for example, 10 µg/mL.
-
-
1.3.2. Calibration Curve:
-
Inject each calibration standard into the GC-MS system.
-
For each concentration, determine the peak area of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.[7]
-
-
1.3.3. Analysis of Plant Extracts:
-
To a known volume of the prepared plant extract, add the same constant amount of the internal standard as used in the calibration standards.
-
Inject the sample into the GC-MS system.
-
Determine the peak area ratio of this compound to the internal standard in the sample.
-
Calculate the concentration of this compound in the extract using the equation from the calibration curve.
-
-
1.3.4. Method Validation: For regulatory purposes, the analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Data Presentation
The following table summarizes the quantitative data for this compound (patchouli alcohol) from various studies.
| Plant Part | Extraction Method | This compound Concentration | Reference |
| Leaves | Not Specified | 24.89 ± 0.40 mg/g DW | [3] |
| Stems | Not Specified | 2.72 ± 0.07 mg/g DW | [3] |
| Flowers | Not Specified | 3.71 ± 0.07 mg/g DW | [3] |
| Leaves | Hydrodistillation | 60.30% of essential oil | [9] |
| Stems | Volatile Oil Extraction | 10.26% of essential oil | [10] |
| Leaves | Volatile Oil Extraction | 37.53% of essential oil | [10] |
| Leaves | Supercritical CO₂ Extraction (20 MPa, 80°C) | 53.66% of essential oil | [11] |
| Not Specified | Volatile Oil Extraction | 15649.49 µg/mL | [4] |
Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound.
Caption: Experimental workflow for GC-MS quantification of this compound.
This comprehensive protocol provides a robust framework for the accurate and reliable quantification of this compound in plant extracts. Adherence to these guidelines will ensure high-quality data for research, quality control, and drug development applications.
References
- 1. ijert.org [ijert.org]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS and UHPLC-QTOFMS-assisted identification of the differential metabolites and metabolic pathways in key tissues of Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemoncablin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scienceasia.org [scienceasia.org]
- 10. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for purification of (-)-Pogostol
Application Notes
The purification of a single enantiomer, such as (-)-Pogostol, from a racemic mixture or a complex natural extract is crucial for accurate pharmacological and toxicological studies. Chiral HPLC is the premier technique for this purpose, offering high resolution and selectivity. The strategy presented here focuses on a logical progression from method development on an analytical scale to a scaled-up preparative method, ensuring efficiency and minimizing solvent and sample consumption.
The key steps in developing a preparative HPLC method for this compound are:
-
Initial Analysis of the Crude Mixture: Before attempting purification, it is essential to analyze the starting material (e.g., an extract of Pogostemon cablin) to determine the approximate concentration of pogostol and the complexity of the mixture.
-
Analytical Method Development: This phase involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve a baseline separation of the pogostol enantiomers.
-
Method Optimization: Once a suitable column and mobile phase are identified, the method is optimized to maximize resolution and minimize run time.
-
Scale-Up to Preparative Chromatography: The optimized analytical method is then scaled up to a preparative scale by adjusting the column dimensions, flow rate, and injection volume.
-
Fraction Collection and Analysis: The fractions containing the purified this compound are collected, and their purity is confirmed by analytical HPLC.
Due to the lack of a specific absorption chromophore in the pogostol molecule for high-wavelength UV detection, a low UV wavelength (around 200-220 nm) or a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended.
Experimental Protocols
Initial Sample Preparation and Analysis
A crude extract of Pogostemon cablin is the typical starting material.
Protocol 1: Sample Preparation
-
Obtain a crude extract of Pogostemon cablin.
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Perform a preliminary analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and estimate the relative abundance of pogostol in the extract.
Analytical Chiral HPLC Method Development
This is the most critical phase, where the separation of pogostol enantiomers is achieved.
Protocol 2: Chiral Stationary Phase and Mobile Phase Screening
-
Column Selection: Screen a set of chiral columns with different stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for separating a wide range of chiral compounds.
-
Mobile Phase Screening: For each column, test a series of mobile phases in both normal-phase and reversed-phase modes.
-
Normal-Phase: Use mixtures of a non-polar solvent (e.g., n-hexane) with a polar modifier (e.g., isopropanol or ethanol).
-
Reversed-Phase: Use mixtures of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Isocratic Elution: Start with isocratic elution at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at 210 nm or an ELSD/RID.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
Evaluation: Evaluate the chromatograms for the separation of the pogostol enantiomers. The goal is to achieve a resolution (Rs) of >1.5.
Table 1: Example Screening Parameters for Analytical Chiral HPLC
| Parameter | Setting 1 (Normal Phase) | Setting 2 (Normal Phase) | Setting 3 (Reversed Phase) | Setting 4 (Reversed Phase) |
| Chiral Column | Cellulose-based | Amylose-based | Cellulose-based (RP) | Amylose-based (RP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (85:15, v/v) | Water:Acetonitrile (60:40, v/v) | Water:Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Scaling Up to Preparative HPLC
Once an optimal analytical method is developed, it can be scaled up for preparative purification.
Protocol 3: Preparative HPLC Purification
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter (e.g., 20 mm or 50 mm).
-
Flow Rate Adjustment: Adjust the flow rate according to the cross-sectional area of the preparative column. The new flow rate (F_prep) can be calculated using the formula: F_prep = F_analyt * (d_prep / d_analyt)^2 where F_analyt is the analytical flow rate, d_prep is the internal diameter of the preparative column, and d_analyt is the internal diameter of the analytical column.
-
Sample Loading: Determine the maximum sample load that can be injected without compromising the separation. This is typically done by performing a loading study, gradually increasing the injection volume.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Example Scale-Up Parameters from Analytical to Preparative HPLC
| Parameter | Analytical Method | Preparative Method (20 mm ID) | Preparative Method (50 mm ID) |
| Column ID | 4.6 mm | 20 mm | 50 mm |
| Flow Rate | 1.0 mL/min | 18.9 mL/min | 118.6 mL/min |
| Injection Volume | 10 µL | ~189 µL (for loading study) | ~1.19 mL (for loading study) |
| Sample Load | ~0.1 mg | ~1.9 mg (for loading study) | ~11.9 mg (for loading study) |
Note: The injection volume and sample load for the preparative scale are starting points for a loading study and should be optimized experimentally.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logic for chiral method development.
Application Notes and Protocols for In Vitro Evaluation of the Antimicrobial Activity of (-)-Pogostol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to characterize the antimicrobial properties of (-)-Pogostol, a key bioactive constituent of Patchouli oil. The methodologies described herein are fundamental for determining the minimum inhibitory and bactericidal concentrations, evaluating the efficacy against bacterial biofilms, and understanding the time-dependent killing kinetics of this natural compound.
Data Presentation: Summary of Antimicrobial Activity
The antimicrobial efficacy of this compound and related compounds from Pogostemon cablin has been evaluated against a variety of microorganisms. The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of Pogostone and Patchouli Oil
| Microorganism | Compound | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria | Pogostone | 0.098 - 800 | [1] |
| Gram-negative bacteria | Pogostone | 0.098 - 1600 | [1] |
| Corynebacterium xerosis | Pogostone | < 0.098 | [1] |
| Chryseobacterium indologenes | Pogostone | < 0.098 | [1] |
| Staphylococcus aureus | Patchouli Oil | 640 | [2] |
| Escherichia coli | Patchouli Oil | >2560 | [2] |
| Yeasts | Patchouli Oil | >2560 - 640 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Patchouli Oil
| Microorganism | Compound/Oil | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Patchouli Oil | Not Reported | |
| Escherichia coli | Patchouli Oil | Not Reported | |
| Pseudomonas aeruginosa | Patchouli Oil | Not Reported | |
| Bacillus proteus | Patchouli Oil | Not Reported | |
| Shigella dysenteriae | Patchouli Oil | Not Reported | |
| Typhoid bacillus | Patchouli Oil | Not Reported |
Note: Specific MBC values for this compound were not available in the reviewed literature. The provided data is for related compounds and the essential oil. Further studies are required to establish the precise MBC for this compound.
Experimental Protocols
Detailed methodologies for key in vitro antimicrobial assays are provided below. These protocols are based on established methods and can be adapted for the specific laboratory conditions and microorganisms of interest.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microorganism Inoculum: Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast) overnight at the optimal temperature (e.g., 37°C for bacteria, 25°C for yeast).[3] Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the microbial inoculum to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[4] This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[5][6] This assay is a follow-up to the MIC test.
Protocol: MBC Assay
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.[4][5]
Anti-Biofilm Activity Assay
This assay evaluates the ability of this compound to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[7]
Protocol: Crystal Violet Biofilm Assay
-
Preparation of Bacterial Suspension: Prepare an overnight culture of a biofilm-forming bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and adjust it to a 0.5 McFarland standard.
-
Treatment and Biofilm Formation:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of sterile growth medium (e.g., Tryptic Soy Broth supplemented with glucose) to each well.
-
Add 100 µL of this compound at various concentrations (typically below the MIC) to the wells.
-
Add 20 µL of the prepared bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells (supernatant) from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Destaining: Add 200 µL of 30% (v/v) acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time. It helps to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[8][9]
Protocol: Time-Kill Assay
-
Preparation of Inoculum: Prepare a fresh culture of the test microorganism and adjust the concentration to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in a suitable broth.
-
Exposure to this compound:
-
Prepare several flasks or tubes of broth containing this compound at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask with no compound.
-
Inoculate each flask with the prepared microbial suspension.
-
-
Incubation and Sampling: Incubate all flasks at the optimal temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[10]
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates for 24-48 hours.
-
-
Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) from the initial inoculum is considered bactericidal activity.[8]
Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Pogostemon cablin Essential Oil and Its Potential Use for Food Preservation [mdpi.com]
- 4. Evaluation of the Antibacterial Activity of Patchouli Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antibiofilm Activity of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
- 9. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens [mdpi.com]
Application Notes and Protocols for Determining the Anti-inflammatory Effects of (-)-Pogostol
These application notes provide detailed protocols for key cell-based assays designed to screen and characterize the anti-inflammatory properties of (-)-Pogostol, a bioactive compound isolated from Pogostemon cablin. The assays described herein cover critical pathways in the inflammatory response, including the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines, as well as the modulation of key signaling cascades.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A hallmark of the inflammatory process is the activation of immune cells, such as macrophages, which subsequently release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][4][5]
This compound, a constituent of Pogostemon cablin, has been investigated for its potential anti-inflammatory effects.[2][5] The following cell-based assays provide a framework for quantifying the anti-inflammatory efficacy of this compound by measuring its ability to inhibit the production of key inflammatory mediators and modulate upstream signaling pathways in stimulated macrophage cell lines, such as RAW 264.7.
Data Presentation: Inhibitory Effects of Pogostemon Constituents on Inflammatory Mediators
The following tables summarize the inhibitory effects of patchouli alcohol, a structurally related compound to this compound, on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is presented to provide an expected range of activity for compounds derived from Pogostemon cablin.
Table 1: Inhibition of NO and PGE2 Production
| Compound | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| Patchouli Alcohol | 10 | Dose-dependent decrease | Dose-dependent decrease |
| Patchouli Alcohol | 20 | Dose-dependent decrease | Dose-dependent decrease |
| Patchouli Alcohol | 40 | Dose-dependent decrease | Dose-dependent decrease |
Data derived from studies on patchouli alcohol in LPS-stimulated RAW 264.7 cells.[3]
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| Patchouli Alcohol | 10 | 15 | Dose-dependent decrease | Dose-dependent decrease |
| Patchouli Alcohol | 20 | 17 | Dose-dependent decrease | Dose-dependent decrease |
| Patchouli Alcohol | 40 | 23 | Dose-dependent decrease | Dose-dependent decrease |
Data derived from studies on patchouli alcohol in LPS-stimulated RAW 264.7 cells.[3]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for assessing the anti-inflammatory activity of a test compound.
Caption: NF-κB signaling cascade initiated by LPS.
Caption: MAPK signaling pathways activated by LPS.
Caption: Experimental workflow for anti-inflammatory assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed anti-inflammatory effects are due to the specific inhibition of inflammatory pathways or a result of cytotoxicity.
-
Protocol:
-
Culture and treat cells with this compound as described above, but without LPS stimulation.
-
After 24 hours of incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability should be expressed as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6][7]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard: Prepare a standard curve from 0 to 100 µM.
-
-
Protocol:
-
After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Assay (ELISA)
This assay quantifies the amount of PGE2 released into the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
Perform the PGE2 measurement using a commercially available ELISA kit, following the manufacturer's instructions.[8][9][10][11][12]
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A competitive enzyme-linked conjugate is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (typically 450 nm).
-
The concentration of PGE2 is determined by comparison to a standard curve.
-
Pro-inflammatory Cytokine Assays (ELISA)
This protocol is for the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[13][14]
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour LPS stimulation.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using individual, commercially available ELISA kits according to the manufacturer's protocols.[1]
-
The general principle involves the binding of the cytokine from the supernatant to a capture antibody-coated plate, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate.
-
The absorbance is measured and the cytokine concentrations are calculated based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, Western blot analysis can be performed to assess the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. arborassays.com [arborassays.com]
- 12. arigobio.cn [arigobio.cn]
- 13. Frontiers | Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages [frontiersin.org]
- 14. Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for investigating the anticancer mechanism of action of (-)-Pogostol
For Immediate Release
Shanghai, China – December 14, 2025 – In the ongoing quest for novel anticancer therapeutics, natural compounds present a promising frontier. (-)-Pogostol, a key bioactive constituent isolated from the medicinal herb Pogostemon cablin, has garnered significant attention for its potential antitumor properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anticancer mechanism of action of this compound. The information compiled herein is based on studies of Pogostemon cablin extract and its major components, offering a foundational guide to understanding its therapeutic potential.
Executive Summary
This compound, a constituent of Pogostemon cablin, exhibits notable anticancer activity by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. Mechanistic studies reveal that its action is mediated through the modulation of critical signaling pathways, including the p53/p21 axis and the PI3K/Akt and MAPK signaling cascades. Furthermore, preliminary evidence suggests its potential to inhibit cancer metastasis. This document outlines the key experimental findings and provides detailed protocols to facilitate further research into this promising natural compound.
Data Presentation: Quantitative Insights into Anticancer Effects
The following tables summarize the quantitative data on the anticancer effects of Pogostemon cablin extract (PCa) and its components. It is important to note that specific data for this compound is limited, and the presented data serves as a valuable proxy.
Table 1: Cytotoxicity (IC50 Values)
| Compound/Extract | Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| Pogostemon cablin Extract (PCa) | HT-29 | Colorectal Carcinoma | 21.04 ± 0.68 | [1] |
| Pogostemon cablin Extract (PCa) | CT26 | Colorectal Carcinoma | 15.46 ± 1.28 | [1] |
Table 2: Induction of Apoptosis
| Compound/Extract | Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Citation |
| Patchouli Alcohol (PA) | A549 | Non-Small Cell Lung Cancer | Control | 4.14 ± 2.48 | [2] |
| Patchouli Alcohol (PA) | A549 | Non-Small Cell Lung Cancer | PA Treatment | 50.37 ± 8.35 | [2] |
| Patchouli Alcohol (PA) | A549/V16 (Vincristine-resistant) | Non-Small Cell Lung Cancer | Control | 4.63 ± 1.57 | [2] |
| Patchouli Alcohol (PA) | A549/V16 (Vincristine-resistant) | Non-Small Cell Lung Cancer | PA Treatment | 43.30 ± 8.87 | [2] |
Table 3: Cell Cycle Analysis
| Compound/Extract | Cell Line | Cancer Type | Effect | Observation | Citation |
| Pogostemon cablin Extract (PCa) | HT-29 | Colorectal Carcinoma | G0/G1 Arrest | Significant increase in G0/G1 phase population | [1] |
| Patchouli Alcohol (PA) | A549 & A549/V16 | Non-Small Cell Lung Cancer | G0/G1 Arrest | Induction of G0/G1 cell cycle arrest | [2] |
Table 4: Modulation of Key Signaling Proteins (Qualitative)
| Compound/Extract | Cell Line | Cancer Type | Upregulated Proteins | Downregulated Proteins | Citation |
| Pogostemon cablin Extract (PCa) | HT-29 | Colorectal Carcinoma | p53, p21, Fas, Caspase-8, Bax, Caspase-9, Caspase-3 | CDK4, Cyclin D1, MMP2, MMP9 | [1] |
| Patchouli Alcohol (PA) | A549 & A549/V16 | Non-Small Cell Lung Cancer | p53, p21 | CDK2, Cyclin E1 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on this compound's anticancer mechanisms.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, CDK4, Cyclin D1, Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-ERK, ERK, MMP2, MMP9, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, lyse the cells, and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed anticancer mechanisms of this compound and a general experimental workflow.
Caption: Proposed anticancer mechanism of this compound.
Caption: General experimental workflow for investigating this compound.
Future Directions
While the existing research on Pogostemon cablin and its components provides a strong foundation, further studies focusing specifically on this compound are crucial. Future investigations should aim to:
-
Determine the IC50 values of this compound across a broader range of cancer cell lines.
-
Quantify the dose-dependent effects of this compound on apoptosis and cell cycle distribution.
-
Perform comprehensive Western blot analyses to quantify the changes in protein expression in key signaling pathways.
-
Conduct in vivo studies using xenograft models to evaluate the antitumor efficacy and safety of this compound.
-
Investigate the potential synergistic effects of this compound with existing chemotherapeutic agents.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated, paving the way for its potential clinical application.
References
- 1. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patchouli alcohol induces G0 /G1 cell cycle arrest and apoptosis in vincristine‐resistant non‐small cell lung cancer through ROS‐mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Pogostol as a Reference Standard
Introduction
(-)-Pogostol, a naturally occurring sesquiterpenoid and a significant component of patchouli oil, is increasingly utilized as a reference standard in chemical analysis. Its primary applications lie in the quality control of essential oils, particularly from Pogostemon cablin, and in the quantification of this compound in various matrices for research and industrial purposes. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Applications in Chemical Analysis
This compound serves as a critical analytical reference standard for several key applications:
-
Quantification in Essential Oils: As a major constituent of patchouli oil, this compound is used to quantify its concentration, which is essential for the quality assessment and standardization of the oil in the fragrance, aromatherapy, and cosmetic industries.
-
Authenticity and Adulteration Testing: The quantitative determination of this compound, alongside other marker compounds like patchouli alcohol, helps in verifying the authenticity of patchouli oil and detecting potential adulteration with inferior quality oils.
-
Pharmacokinetic Studies: In drug development and traditional medicine research, this compound reference standards are used to develop and validate analytical methods for quantifying its concentration in biological matrices like plasma, enabling the study of its absorption, distribution, metabolism, and excretion (ADME).
-
Biomarker Analysis: Due to its biological activities, including anti-inflammatory and anticancer properties, this compound can be used as a biomarker in preclinical and clinical studies.[1]
Analytical Methodologies
The quantification of this compound is predominantly carried out using chromatographic techniques, primarily GC and HPLC.
2.1 Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most common technique for the analysis of volatile compounds like this compound.
2.1.1 GC-FID/MS Protocol for Quantification of this compound in Essential Oils
This protocol is based on established methods for the analysis of major components in patchouli oil.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless injector and FID/MS detector.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 120 °C, ramp at 20 °C/min to 180 °C, then ramp at 10 °C/min to 210 °C.[4]
-
Detector Temperature (FID): 280 °C.
-
Mass Spectrometer (MS) Conditions (if used):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
b. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound certified reference standard and dissolve it in 10 mL of a suitable solvent such as ethanol or ethyl acetate in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
c. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample.
-
Dissolve the sample in 10 mL of the chosen solvent.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
d. Analysis:
-
Inject 1 µL of each calibration standard and sample solution into the GC.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
2.2 High-Performance Liquid Chromatography (HPLC)
While GC is more common for volatile compounds, HPLC can also be employed for the analysis of this compound, particularly when dealing with complex matrices or for non-volatile derivatives.
2.2.1 HPLC-UV/PDA Protocol for Quantification of this compound
This protocol is adapted from methods used for the analysis of similar sesquiterpenoids.
a. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.
-
Injection Volume: 10 µL.
b. Preparation of Standard and Sample Solutions:
Follow the same procedure as described for the GC method (Section 2.1.1 b and c), using a mobile phase compatible solvent (e.g., methanol or acetonitrile) for dissolution.
c. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve and determine the concentration of this compound in the sample as described for the GC method (Section 2.1.1 d).
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of major components in patchouli oil, which can be considered indicative for a method using this compound as a reference standard.
Table 1: GC-FID/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range (Patchouli Alcohol) | 0.01 - 1.14 mg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Precision (RSD%) | < 2% | General guidance |
| Accuracy (Recovery %) | 95 - 105% | General guidance |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: HPLC-UV Method Validation Parameters (for Patchouli Alcohol)
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 70 ng/spot (HPTLC) | |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision (RSD%) | < 2% | |
| Accuracy (Recovery %) | 98 - 102% | |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported |
Note: Specific validation data for this compound as a standalone reference standard is limited in publicly available literature. The values presented are based on methods for major components of patchouli oil and general validation guidelines. Researchers should perform a full method validation for their specific application.
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for the quantification of this compound using GC-FID/MS.
Caption: Workflow for the quantification of this compound using HPLC-UV/PDA.
Biological Activity and Signaling Pathways
This compound and other constituents of Pogostemon cablin have demonstrated notable biological activities, including anti-inflammatory and anticancer effects.
5.1 Anti-inflammatory Activity
The anti-inflammatory effects of Pogostemon cablin extracts and their components, such as patchouli alcohol, are mediated through the modulation of key inflammatory signaling pathways.[5][6] A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][7]
Caption: Anti-inflammatory signaling pathway modulated by this compound.
5.2 Anticancer Activity
Extracts of Pogostemon cablin have shown anticancer activity against various cancer cell lines, including colorectal cancer and acute myeloid leukemia.[4][8] The proposed mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[8][9]
Caption: Anticancer mechanisms of this compound and related compounds.
References
- 1. CAS 21698-41-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Pogostol in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of (-)-Pogostol, a bioactive sesquiterpenoid isolated from Pogostemon cablin (Patchouli). This document outlines its known biological activities, potential mechanisms of action, and detailed protocols for its investigation as a novel therapeutic agent. While quantitative data for this compound is still emerging, this guide offers a framework for its systematic evaluation.
Therapeutic Potential of this compound
This compound is a significant constituent of patchouli essential oil, which has been traditionally used in medicine to treat a variety of ailments, including colds, headaches, fever, nausea, and diarrhea.[1][2][3] Modern scientific studies have begun to validate these traditional uses, attributing a range of pharmacological activities to the components of patchouli oil, including this compound.[1][2][3] The primary therapeutic areas of interest for this compound include:
-
Anti-inflammatory Effects: Components of Pogostemon cablin have been shown to exert anti-inflammatory effects, suggesting a potential role for this compound in managing inflammatory conditions.[4][5] This is likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB.[4]
-
Antimicrobial Activity: Patchouli oil and its constituents have demonstrated activity against a range of bacteria.[6] This suggests that this compound could be investigated as a novel antimicrobial agent.
-
Antioxidant Properties: The antioxidant potential of compounds from Pogostemon cablin indicates that this compound may play a role in mitigating oxidative stress-related diseases.[1][7]
Quantitative Data Summary
While specific quantitative data for purified this compound is limited in the current literature, the following tables provide a template for researchers to summarize their experimental findings. Data for related compounds from Pogostemon cablin are included for reference.
Table 1: In Vitro Anti-inflammatory Activity of this compound (Template)
| Assay Type | Cell Line | Stimulant | Outcome Measure | IC50 / EC50 (µM) | Positive Control |
| NO Production | RAW 264.7 | LPS | Nitrite Levels | Data to be determined | Dexamethasone |
| TNF-α Inhibition | THP-1 | LPS | TNF-α Levels (ELISA) | Data to be determined | Dexamethasone |
| IL-6 Inhibition | HT-29 | TNF-α | IL-6 Levels (ELISA) | Data to be determined | Dexamethasone |
| NF-κB Inhibition | HEK293T-NF-κB-Luc | TNF-α | Luciferase Activity | Data to be determined | BAY 11-7082 |
Table 2: Antimicrobial Activity of this compound (Template)
| Microbial Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Positive Control |
| Staphylococcus aureus | Broth Microdilution | Data to be determined | Data to be determined | Vancomycin |
| Escherichia coli | Broth Microdilution | Data to be determined | Data to be determined | Gentamicin |
| Candida albicans | Broth Microdilution | Data to be determined | Data to be determined | Fluconazole |
Signaling Pathways Modulated by Pogostemon cablin Constituents
The therapeutic effects of compounds from Pogostemon cablin are often attributed to their interaction with key cellular signaling pathways. The diagrams below illustrate the putative mechanisms through which this compound may exert its anti-inflammatory effects.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the MAPK signaling cascade by this compound.
Experimental Protocols
The following are detailed protocols for the isolation and therapeutic evaluation of this compound.
Isolation and Purification of this compound from Pogostemon cablin
This protocol describes a general method for the isolation of this compound. Optimization may be required based on the starting material.
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Extraction: Subject dried and powdered leaves of Pogostemon cablin to hydrodistillation for 4-6 hours to obtain the essential oil.
-
Fractionation: Perform column chromatography on the crude essential oil using a silica gel column. Elute with a gradient of n-hexane and ethyl acetate.
-
Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualize under UV light and with a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions containing the compound of interest based on the TLC profile and concentrate under reduced pressure.
-
Purification: Subject the concentrated fraction to preparative high-performance liquid chromatography (HPLC) for final purification of this compound.
-
Structural Elucidation: Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol details the assessment of the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of this compound.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol outlines the procedure to investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Treatment: Treat cells (e.g., RAW 264.7 or HT-29) with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising natural product for the development of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. The protocols and frameworks provided in these application notes are intended to guide researchers in the systematic evaluation of its pharmacological properties and mechanism of action. Further investigation is warranted to fully elucidate its therapeutic potential and to generate the specific quantitative data needed to advance its development.
References
- 1. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Therapeutic Potential of Patchouli Leaves: A Comprehensive Review of Phytochemical and Pharmacological Insights [mdpi.com]
- 4. Evaluation of the Antibacterial Activity of Patchouli Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Biological Activity of Pogostemon cablin Essential Oil and Its Potential Use for Food Preservation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Pogostol Yield in Steam Distillation
Welcome to the technical support center for the optimization of steam distillation parameters to achieve a higher yield of (-)-Pogostol (also known as patchouli alcohol) from Pogostemon cablin (Patchouli). This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-distillation step to maximize this compound yield?
A1: The most critical pre-distillation step is the proper drying of the patchouli leaves. Freshly harvested leaves contain a high percentage of water, which can hinder efficient oil extraction. Drying the herb to a moisture content of 15-20% is recommended.[1] This process reduces the water content, making the cell walls more permeable to steam and facilitating the release of essential oils. However, avoid overdrying or direct sun drying, as this can lead to the loss of volatile compounds.[1]
Q2: How does the particle size of the plant material affect the distillation process?
A2: The particle size of the patchouli leaves significantly impacts the yield of essential oil. Grinding the dried leaves to a smaller particle size (0-4 mm) has been shown to yield a higher percentage of patchouli alcohol, reaching up to 47% of the extracted oil.[2] Finer particles provide a larger surface area for the steam to interact with, leading to a more efficient extraction. However, extremely fine powders can lead to clumping and the formation of channels, which would impede steam flow and result in a lower yield.
Q3: What is the optimal distillation time for maximizing this compound yield?
A3: The optimal distillation time can vary, but studies have shown that the yield of patchouli oil and the concentration of patchouli alcohol generally increase with longer distillation times.[3] A distillation period of 6-10 hours is often recommended for optimal recovery of the heavier, sesquiterpene-rich fractions which include this compound.[1][3] Shorter distillation times may be sufficient for extracting lighter, more volatile compounds, but will result in a lower overall yield of patchouli alcohol.
Q4: Can the steam pressure be manipulated to improve the yield?
A4: Yes, steam pressure is a key parameter that can be adjusted. One study demonstrated that a steam pressure of 0.4 kg/cm ² resulted in a high yield of patchouli oil (2%) with a patchouli alcohol content of 40.06%.[4] Higher steam pressures can reduce the distillation time, but excessively high pressure may negatively affect the quality of the oil.
Q5: What is the ideal material-to-water ratio for steam distillation?
A5: The material-to-water ratio is an important factor. While specific ratios for patchouli are not extensively documented in the provided results, general principles of steam distillation suggest that having enough water to generate a continuous flow of steam throughout the distillation period is crucial. However, using an excessive amount of water can lead to a more dilute hydrosol and may not necessarily increase the oil yield. It is important to ensure the plant material is not submerged in water in a true steam distillation setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Distillation: The distillation time may be too short to extract the heavier sesquiterpene fractions like this compound. | 1. Increase Distillation Time: Extend the distillation period to 6-10 hours to ensure complete extraction of all volatile components.[1][3] |
| 2. Improper Material Preparation: The plant material may be too coarse, or not adequately dried. | 2. Optimize Particle Size and Drying: Grind the dried leaves to a finer consistency (e.g., 0-4 mm) and ensure they are properly dried to 15-20% moisture content.[1][2] | |
| 3. Steam Channeling: The steam may be passing through the plant material unevenly, leaving some parts un-extracted. | 3. Proper Packing of the Still: Ensure the plant material is packed uniformly in the distillation flask to prevent the formation of channels. Avoid overly compacting the material. | |
| 4. Low Steam Flow Rate: Insufficient steam may not effectively carry over the essential oil. | 4. Adjust Steam Generation: Ensure a steady and adequate flow of steam is passing through the plant material throughout the distillation process. | |
| Poor Oil-Water Separation | 1. Emulsion Formation: The oil and water may form a stable emulsion, making separation difficult. | 1. Allow for Settling Time: Let the distillate stand for a sufficient period to allow for natural separation. Using a separatory funnel is recommended for clean separation. |
| 2. Low Oil Concentration: A very low yield of oil can make it difficult to separate from the large volume of hydrosol. | 2. Optimize Yield Parameters: Address the potential causes of low yield to increase the oil-to-water ratio in the distillate. | |
| Off-notes or Burnt Smell in the Oil | 1. Overheating: The plant material may be coming into direct contact with the heating source or the steam temperature is too high. | 1. Ensure Proper Steam Distillation Setup: In a true steam distillation, the plant material should be supported above the boiling water, not in direct contact with it. Control the heat source to maintain a steady, but not excessive, steam generation. |
| 2. Poor Quality Plant Material: Using old or improperly stored raw material can lead to undesirable aromatic profiles. | 2. Use High-Quality Raw Material: Start with well-dried and properly stored Pogostemon cablin leaves. |
Data Presentation
Table 1: Effect of Distillation Time on Patchouli Oil Yield and this compound Content
| Distillation Time (hours) | Oil Yield (%) | This compound (Patchouli Alcohol) Content (%) | Reference |
| 4 | 1.53 | 32.37 | [3] |
| 6 | 2.11 | 33.67 | [3] |
| 8 | 2.14 | 34.57 | [3] |
| 10 | 2.23 | 36.68 | [3] |
Table 2: Influence of Material Preparation on Patchouli Oil Yield and this compound Content
| Material Preparation | Oil Yield (%) | This compound (Patchouli Alcohol) Content (%) | Reference |
| Dried Leaves (10-20 cm) | Not specified | Lower | [2] |
| Dried Leaves (2-4 cm) | Not specified | Moderate | [2] |
| Ground Dried Leaves (0-4 mm) | Not specified | Up to 47% of oil | [2] |
| Fresh Leaves | 1.82 (after 3 hours) | Lower | [5] |
| Dried Leaves | 4.18 (after 15 hours) | Higher | [5] |
| Oven-dried Leaves (at 0.4 kg/cm ² pressure) | 2.00 | 40.06 | [4] |
Experimental Protocols
Detailed Methodology for Laboratory-Scale Steam Distillation of this compound
This protocol outlines a standard procedure for extracting essential oil from Pogostemon cablin with a focus on maximizing this compound yield.
1. Materials and Equipment:
-
Dried Pogostemon cablin leaves
-
Grinder or mill
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
2. Pre-distillation Preparation:
-
Drying: Ensure the patchouli leaves are dried to a moisture content of approximately 15-20%. This can be achieved by air-drying in a shaded, well-ventilated area for several days.
-
Grinding: Grind the dried leaves to a particle size of 0-4 mm using a grinder. Weigh the ground plant material.
3. Steam Distillation Procedure:
-
Apparatus Setup: Assemble the steam distillation unit. Place a known quantity of distilled water into the boiling flask.
-
Loading the Biomass: Place the ground patchouli leaves into the biomass flask. Ensure the material is packed uniformly to avoid steam channeling. The plant material should not come into direct contact with the water in the boiling flask.
-
Initiate Distillation: Begin heating the boiling flask using the heating mantle to generate steam.
-
Condensation: The steam will pass through the plant material, carrying the volatile essential oils. The steam and oil vapor will then travel to the condenser where they will be cooled and converted back into a liquid state.
-
Collection: Collect the distillate, which will be a mixture of essential oil and hydrosol (aqueous layer), in a collection vessel or directly into a separatory funnel.
-
Monitor Distillation: Continue the distillation for 6-10 hours to ensure the extraction of the less volatile, high-boiling point compounds, including this compound.
4. Post-distillation Processing:
-
Separation: Allow the distillate to cool and separate into two layers in the separatory funnel. The essential oil will typically be the upper layer. Carefully separate the oil from the hydrosol.
-
Drying the Oil: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.
-
Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place to prevent degradation.
5. Analysis (Optional):
-
The yield of the essential oil can be calculated as a percentage of the initial weight of the dried plant material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the chemical composition of the oil and the percentage of this compound.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of (-)-Pogostol and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of (-)-Pogostol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The primary challenges in synthesizing this compound, a guaiane sesquiterpene, revolve around:
-
Stereochemical Control: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in the hydroazulene core is a significant hurdle.
-
Structural Misidentification: A major historical challenge was the initial misassignment of the structure of pogostol. Syntheses targeting the originally proposed structure were successful but yielded a compound whose NMR data did not match the natural product. This highlights the critical importance of structural verification in natural product synthesis.[1][2]
-
Protecting-Group-Free Synthesis: While elegant and efficient, protecting-group-free strategies demand high chemoselectivity to avoid side reactions with other functional groups in the molecule.[1][2]
Q2: What is a key successful reaction in a reported synthesis of a pogostol-related structure?
A key step in the synthesis of the originally reported structure of pogostol is an Iron(III)-mediated tandem radical ring-expansion/cyclization of a cyclopropylsilyl ether.[1][2] This reaction efficiently constructs the core bicyclic system of the molecule.
Troubleshooting Guides
Fe(III)-Mediated Tandem Radical Ring-Expansion/Cyclization
This key reaction transforms a cyclopropylsilyl ether intermediate into the core bicyclic structure of pogostol.
Problem: Low Yield of the Desired Bicyclic Product
| Potential Cause | Troubleshooting Solution |
| Incomplete reaction | - Ensure the reaction is run for the recommended time (e.g., 2 hours). Monitor the reaction by TLC to confirm the consumption of the starting material. - The concentration of the reaction mixture can be critical. A higher dilution (e.g., 0.01 M) is often used to favor intramolecular cyclization over intermolecular side reactions. |
| Side reactions | - The presence of water can quench the radical intermediates. Ensure anhydrous conditions by using dry solvents and reagents. - The choice of iron(III) salt can be important. Anhydrous FeCl₃ is commonly used. |
| Substrate quality | - Ensure the purity of the cyclopropylsilyl ether starting material. Impurities can interfere with the radical reaction. |
Problem: Formation of Multiple Diastereomers
| Potential Cause | Troubleshooting Solution |
| Lack of stereocontrol in the cyclization | - The stereochemical outcome of this radical cyclization can be influenced by the substrate's conformation. Computational studies (e.g., MM2 force field calculations) may help predict the most stable transition state leading to the desired diastereomer.[2] - Modifying the substituents on the silyl ether or other parts of the molecule could potentially influence the facial selectivity of the cyclization. |
Protecting-Group-Free Synthesis
Executing a multi-step synthesis without the use of protecting groups requires careful planning and execution to ensure chemoselectivity.
Problem: Unwanted Reactions at Other Functional Groups
| Potential Cause | Troubleshooting Solution |
| Lack of chemoselectivity of reagents | - Select reagents that are highly specific for the desired transformation under the given reaction conditions. - For example, in the presence of multiple hydroxyl groups, use enzymatic or chemo-selective acylation/oxidation reagents. |
| Harsh reaction conditions | - Employ milder reaction conditions (e.g., lower temperatures, shorter reaction times) to minimize side reactions. - The use of specific catalysts can often promote the desired reaction at lower temperatures. |
Quantitative Data Summary
The following table summarizes the yield of the key Fe(III)-mediated tandem radical ring-expansion/cyclization step in the synthesis reported by Booker-Milburn et al.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Fe(III)-mediated radical cyclization | Cyclopropylsilyl ether | Bicyclic ketone | 61 | Org. Lett. 2003, 5, 18, 3309-3312[1] |
Experimental Protocols
Key Experiment: Fe(III)-Mediated Tandem Radical Ring-Expansion/Cyclization
This protocol is adapted from the synthesis of (±)-Kessane and the reported structure of pogostol by Booker-Milburn et al.[1]
-
Reaction Setup: To a solution of the cyclopropylsilyl ether (1 equivalent) in dry dichloromethane (DCM) (to make a 0.01 M solution) at room temperature is added anhydrous iron(III) chloride (FeCl₃) (2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the bicyclic ketone.
Visualizations
Caption: Logical relationship between challenges and solutions in this compound synthesis.
Caption: Experimental workflow for the Fe(III)-mediated radical cyclization.
References
Technical Support Center: Enhancing (-)-Pogostol Solubility for Aqueous Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of (-)-Pogostol for reliable and reproducible bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a natural sesquiterpene alcohol primarily isolated from patchouli oil (from the plant Pogostemon cablin)[1]. It exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects[2]. Its chemical structure, rich in hydrocarbons, makes it highly hydrophobic, leading to poor solubility in water. This low aqueous solubility can be a significant hurdle for in vitro and in vivo bioassays, as it can lead to precipitation of the compound in aqueous culture media or buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the common signs of solubility issues in my bioassay?
A2: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound forms a visible precipitate (cloudiness, crystals, or film) when added to your aqueous assay medium.
-
Low Bioactivity: The observed biological effect is much lower than expected, which could be due to the compound not being fully dissolved and available to interact with the biological target.
-
Poor Reproducibility: You see high variability in your results between replicate wells or experiments.
-
Artifacts in Imaging: If you are using imaging-based assays, you might see artifacts caused by undissolved compound particles.
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
A3: While organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving this compound for stock solutions, their concentration in the final assay medium must be carefully controlled to avoid solvent-induced toxicity or off-target effects. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize its impact on cell viability and function. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when preparing the stock solution in an organic solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Refer to the solubility data table below to select a solvent with higher solubilizing capacity. - Gently warm the solution or use sonication to aid dissolution. Be cautious with heating, as it may degrade the compound. |
| The compound dissolves in the organic stock solution but precipitates upon dilution into the aqueous assay buffer or cell culture medium. | The final concentration of the organic co-solvent is too low to maintain the solubility of this compound in the aqueous medium. | - Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for dilution. - Use a solubility-enhancing technique such as cyclodextrin complexation or formulation with a surfactant. |
| Inconsistent or non-reproducible bioassay results. | 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound during the assay incubation period. 3. The organic solvent is affecting the biological system. | - Ensure the stock solution is completely dissolved before use by vortexing or brief sonication. - Visually inspect the assay plates under a microscope for any signs of precipitation. - Lower the final concentration of the organic solvent in the assay. - Include a vehicle control to monitor for solvent-induced effects. |
| Observed cytotoxicity is higher than anticipated. | 1. The compound itself is cytotoxic at the tested concentrations. 2. The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | - Perform a dose-response curve to determine the cytotoxic concentration of this compound. - Run a solvent toxicity control to determine the maximum tolerated concentration of the solvent by your specific cell line. |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing stock solutions.
| Solvent | Solubility (g/L) at 25°C | Solubility (mg/mL) at 25°C |
| Water | 1.73 | 1.73 |
| Ethanol | 1960.42 | 1960.42 |
| Methanol | 1654.59 | 1654.59 |
| Isopropanol | 2537.18 | 2537.18 |
| Dimethyl Sulfoxide (DMSO) | 775.65 | 775.65 |
| Propylene Glycol | 310.35 | 310.35 |
| Acetone | 1453.13 | 1453.13 |
| Acetonitrile | 1196.69 | 1196.69 |
| N,N-Dimethylformamide (DMF) | 1090.74 | 1090.74 |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of the appropriate organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes. Gentle warming can be applied, but the stability of this compound at elevated temperatures should be considered.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with Cyclodextrins (Inclusion Complexation)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex. Studies on other sesquiterpenes have shown that cyclodextrins can increase aqueous solubility by 100 to 4600-fold[3]. This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This ratio may need to be optimized for maximum solubility enhancement.
-
Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of ethanol.
-
Prepare Cyclodextrin Solution: In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring.
-
Form the Complex: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.
-
Stirring and Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Lyophilization: Freeze the solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD complex.
-
Reconstitution: The resulting powder can be dissolved in water or your aqueous assay buffer to the desired final concentration.
Protocol 3: Using Surfactants for Enhanced Solubility
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used for this purpose.
Materials:
-
This compound stock solution in ethanol or DMSO
-
Tween® 80 or Cremophor® EL
-
Aqueous assay buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Surfactant-Containing Medium: Add a small amount of the surfactant to your aqueous assay buffer or cell culture medium. The final concentration of the surfactant should be optimized to be non-toxic to your cells (typically starting from 0.01% to 0.1% v/v).
-
Pre-mix with Surfactant: Before final dilution into the assay medium, you can pre-mix your concentrated this compound stock solution with a small volume of the surfactant-containing medium.
-
Dilution: Add the pre-mixed solution or the stock solution directly to the final volume of the surfactant-containing assay medium and vortex immediately to ensure proper dispersion.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A flowchart illustrating the decision-making process and experimental steps for preparing aqueous solutions of this compound for bioassays.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: A diagram showing the proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Proposed Antimicrobial Mechanism of this compound
Caption: A simplified diagram illustrating the proposed antimicrobial mechanism of this compound, which involves the disruption of the bacterial cell membrane.
References
- 1. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability and shelf-life of (-)-Pogostol
Technical Support Center: (-)-Pogostol Stability and Shelf-Life
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability and shelf-life of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a tricyclic sesquiterpenoid and a key bioactive constituent found in Patchouli essential oil (Pogostemon cablin).[1][2] Its stability is a significant concern because, like many volatile oils and terpenoids, it is susceptible to degradation when exposed to environmental factors such as heat, oxygen, and light.[3][4] This degradation can lead to a loss of its characteristic aroma, diminished therapeutic efficacy, and the formation of undesirable byproducts, impacting experimental reproducibility and the overall quality of formulations.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen can initiate oxidative reactions, altering the chemical structure of this terpenoid.[3][5] Terpenoids are known to be vulnerable to oxidation.[6]
-
Temperature: High temperatures accelerate the rate of chemical degradation and increase volatility, leading to loss of the compound.[3][7]
-
Light: Exposure to UV or even visible light can provide the energy needed to trigger photo-degradation reactions.[3][8]
-
Volatility: As a component of an essential oil, this compound is naturally volatile, meaning it can evaporate over time, leading to a decrease in concentration.[4][9]
Q3: What are the common signs that my this compound sample is degrading?
A3: Signs of degradation can be both physical and chemical. You might observe a change in the sample's color, a noticeable alteration or loss of its characteristic earthy and woody aroma, or changes in viscosity.[4] For accurate assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are necessary to confirm a decrease in the concentration of this compound and detect the appearance of new peaks corresponding to degradation products.[1][10]
Q4: What are the general best practices for storing this compound to ensure maximum shelf-life?
A4: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and oxygen-free environment. We recommend storing it in an amber, airtight container, purging the headspace with an inert gas like nitrogen or argon before sealing, and keeping it at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C) may be appropriate, but ensure the solvent system is suitable for freezing temperatures.
Q5: How can encapsulation technologies enhance the stability of this compound?
A5: Encapsulation is a highly effective technique that creates a protective barrier around the this compound molecules, physically isolating them from adverse environmental conditions.[11][12] This approach can significantly improve stability by:
-
Reducing Volatility: The encapsulating matrix traps the compound, preventing its evaporation.[13]
-
Preventing Oxidation: The shell material acts as a physical barrier to oxygen.[12]
-
Protecting from Light: Opaque shell materials can prevent photo-degradation.[8]
-
Allowing Controlled Release: The encapsulated compound can be released in a controlled manner, which is beneficial for many applications.[13]
Q6: Can the addition of antioxidants help stabilize this compound?
A6: Yes, adding antioxidants can be an effective strategy. Although some terpenes possess inherent antioxidant properties, they are still susceptible to oxidative degradation.[14][15] Co-formulating this compound with natural or synthetic antioxidants like tocopherols (Vitamin E), ascorbic acid (Vitamin C), or butylated hydroxytoluene (BHT) can help scavenge free radicals and inhibit the oxidative chain reactions that lead to degradation.[5][6]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution, confirmed by GC/HPLC. | 1. Oxidative Degradation: Sample is exposed to atmospheric oxygen. 2. Thermal Degradation: Storage or experimental temperature is too high. 3. Volatility: Improper sealing of the container. | 1. Purge solutions and vial headspaces with an inert gas (e.g., nitrogen). Consider adding an antioxidant like tocopherol (0.01-0.1%). 2. Store samples at 2-8 °C or lower, and minimize time spent at elevated temperatures. 3. Use vials with PTFE-lined screw caps to ensure an airtight seal. |
| The color and/or odor of the this compound sample has changed over time. | 1. Oxidation/Polymerization: Degradation often leads to the formation of colored byproducts and alters the aromatic profile.[4] 2. Photo-degradation: Exposure to UV or ambient light. | 1. Discard the sample as its chemical integrity is compromised. For future samples, implement an oxygen-free storage protocol. 2. Store all this compound stock solutions and formulations in amber glass containers or wrap clear containers in aluminum foil to protect from light. |
| Encapsulated this compound formulation shows poor stability or low encapsulation efficiency. | 1. Incompatible Wall Material: The chosen polymer (e.g., arabic gum, maltodextrin, cyclodextrin) may not be suitable for this compound. 2. Suboptimal Encapsulation Process: Incorrect parameters (e.g., temperature, pressure, homogenization speed) during the encapsulation process.[12][13] 3. High Porosity of Microcapsules: The shell may be too porous, allowing the core material to leak or be exposed to oxygen. | 1. Review the literature for wall materials successfully used with sesquiterpenoids. Cyclodextrins are often effective for forming inclusion complexes with such molecules.[16] 2. Optimize the parameters of your chosen encapsulation method (e.g., for spray drying, adjust inlet temperature and feed flow rate). 3. Analyze microcapsule morphology using Scanning Electron Microscopy (SEM). Consider using a combination of wall materials to reduce porosity. |
| Difficulty dissolving this compound in an aqueous buffer for bioassays. | Low Water Solubility: this compound is a lipophilic molecule with very low solubility in water.[17] | 1. Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO. Perform serial dilutions into your aqueous buffer, ensuring the final solvent concentration is compatible with your assay. 2. Use a carrier system like β-cyclodextrin to form an inclusion complex, which significantly enhances aqueous solubility.[8] |
Data Presentation: Comparison of Stabilization Strategies
The following table summarizes various strategies to enhance the stability of volatile compounds like this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Materials/Agents |
| Inclusion Complexation | Entrapment of the guest molecule (this compound) within the cavity of a host molecule.[8] | High stability, increased water solubility, protection from light and oxidation.[16] | Limited by the molecular size compatibility between host and guest; can be expensive. | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin.[3] |
| Nano-emulsification | Dispersion of this compound in an oil phase, which is then emulsified into fine droplets in an aqueous phase, stabilized by surfactants.[8] | High surface area, improved bioavailability, good stability against gravity-driven separation.[9] | Requires high-energy input for formation; potential for Ostwald ripening. | Surfactants (e.g., Tween 80, Span 20), Carrier oils (e.g., MCT oil). |
| Spray Drying | An emulsion or solution containing this compound and a carrier is atomized into a hot air stream, evaporating the solvent and forming a protective powder.[12][16] | Cost-effective, scalable, produces a stable powder that is easy to handle and store. | Requires thermal exposure which can degrade sensitive compounds; potential for surface oil. | Maltodextrin, Arabic gum, Whey protein isolate.[16] |
| Antioxidant Addition | Scavenging of free radicals to inhibit the initiation or propagation of oxidative degradation.[5] | Simple to implement, can be combined with other methods, cost-effective. | Does not protect against volatility or photo-degradation; potential for antioxidant degradation over time. | Tocopherols (Vitamin E), BHT, Ascorbic Acid, Rosemary extract. |
| Inert Atmosphere Storage | Displacement of oxygen with an inert gas to prevent oxidation.[18] | Highly effective at preventing oxidation, non-invasive to the formulation. | Requires specialized equipment (e.g., gas cylinder, glove box); seal must be perfectly airtight. | Nitrogen, Argon. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by GC-MS
This protocol outlines a typical accelerated stability study to evaluate the shelf-life of a this compound formulation.
-
Preparation of Samples:
-
Prepare your this compound formulation (e.g., in ethanol at 1 mg/mL).
-
As a control, prepare a solution of neat this compound at the same concentration.
-
Aliquot 1 mL of each sample into multiple 2 mL amber glass GC vials.
-
For each formulation, create several sample sets. One set for T=0 analysis and others for each time point under each storage condition.
-
-
Storage Conditions (Accelerated Stability):
-
Store the vial sets under various stress conditions:
-
Elevated Temperature: 40 °C / 75% Relative Humidity (RH).
-
Light Exposure: Place vials in a photostability chamber (ICH Q1B guidelines).
-
Control Condition: 4 °C in the dark.
-
-
-
Time Points:
-
Analyze samples at predetermined time points, e.g., T=0, 1 week, 2 weeks, 1 month, 3 months.
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Use a non-polar capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[19]
-
Injection: 1 µL injection volume, split ratio 50:1. Injector temperature: 280 °C.[19]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60 °C (hold for 1 min), ramp at 20 °C/min to 110 °C (hold 1 min), ramp at 2 °C/min to 120 °C (hold 0.5 min), and finally ramp at 20 °C/min to 250 °C (hold 3.5 min).[19]
-
MS Detection: Scan mode from m/z 40 to 500.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Protocol 2: Encapsulation of this compound via Inclusion Complexation with β-Cyclodextrin
This method enhances the water solubility and stability of this compound.
-
Molar Ratio Calculation:
-
Determine the molar masses of this compound (C15H26O ≈ 222.37 g/mol ) and β-Cyclodextrin (β-CD, ≈ 1134.98 g/mol ).
-
Decide on a molar ratio, typically 1:1 (Pogostol:β-CD).
-
-
Preparation of β-Cyclodextrin Solution:
-
Dissolve the calculated amount of β-CD in deionized water (e.g., 1.135 g in 100 mL) with constant stirring at 50-60 °C to ensure complete dissolution.
-
-
Preparation of this compound Solution:
-
Dissolve the calculated amount of this compound (e.g., 0.222 g for a 1:1 ratio) in a minimal amount of ethanol (e.g., 5-10 mL).
-
-
Complexation:
-
While vigorously stirring the warm β-CD solution, add the this compound solution dropwise.
-
Seal the container and continue to stir the mixture at room temperature for 24 hours. A white precipitate of the inclusion complex may form as the reaction proceeds.
-
-
Isolation of the Complex:
-
Cool the mixture at 4 °C for several hours to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any surface-adhered this compound.
-
-
Drying and Storage:
-
Dry the resulting white powder in a desiccator under vacuum or in an oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Store the dried inclusion complex powder in an airtight, light-resistant container at room temperature.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stabilization.
Caption: Decision workflow for selecting an appropriate stabilization strategy for this compound.
Caption: Simplified pathway of autoxidative degradation for a terpenoid like this compound.
Caption: Experimental workflow for a typical accelerated stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Steam Distillation Process for Volatile Oils from Forsythia suspensa and Lonicera japonica according to the Concept of Quality by Design | MDPI [mdpi.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Quantitative and fingerprinting analysis of Pogostemon cablin based on GC-FID combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Encapsulation of Essential Oils for the Development of Biosourced Pesticides with Controlled Release: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Antioxidant Activity of Terpenes | CoLab [colab.ws]
- 16. benthamopen.com [benthamopen.com]
- 17. pogostol, 21698-41-9 [thegoodscentscompany.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting guide for (-)-Pogostol quantification in complex mixtures
Welcome to the technical support center for the quantification of (-)-Pogostol in complex mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of this compound.
Q1: I am observing significant peak tailing for my this compound peak in HPLC-UV analysis. What are the possible causes and solutions?
A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue that can affect the accuracy of integration and quantification.[1]
Possible Causes:
-
Secondary Interactions: this compound, being an alcohol, can have secondary interactions with active sites on the stationary phase, such as residual silanol groups on a C18 column. These interactions can lead to peak tailing.[1]
-
Column Overload: Injecting too high a concentration of the sample can lead to column overload and result in peak distortion, including tailing.[2]
-
Column Degradation: The accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing for all analytes.[1][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of silanol groups on the column, leading to tailing.[4]
-
Extra-column Volume: Excessive tubing length or a large injection volume can contribute to peak broadening and tailing.[3][4]
Solutions:
-
Optimize Mobile Phase:
-
Operate at a lower pH (around 3) to suppress the ionization of residual silanol groups. However, ensure the column is stable at low pH.[1]
-
Add a competitive agent, like a small amount of a stronger solvent or an ion-pairing reagent, to the mobile phase to block active sites.
-
-
Use a Deactivated Column: Employ an end-capped or a polar-embedded stationary phase to minimize silanol interactions.[4]
-
Reduce Sample Concentration: Dilute the sample to check for column overload. If peak shape improves, adjust the sample concentration accordingly.[3]
-
Column Maintenance:
-
Minimize Extra-column Volume: Use tubing with a smaller internal diameter and shorter length. Optimize the injection volume.[4]
Q2: My quantitative results for this compound in essential oil samples are inconsistent when using GC-MS. What could be the reason?
A2: Inconsistent results in GC-MS analysis of complex matrices like essential oils are often attributed to matrix effects.
What are Matrix Effects?
Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the co-eluting compounds from the sample matrix.[5][6] In the context of GC-MS, matrix components can coat the active sites in the GC inlet and column, leading to better transfer of the analyte to the detector and causing signal enhancement.[5] This can lead to an overestimation of the this compound concentration.
How to Identify and Mitigate Matrix Effects:
-
Matrix-Matched Calibration: This is a highly effective method to compensate for matrix effects. Prepare calibration standards in a blank matrix that is similar to your sample (e.g., a pogostol-free essential oil or a simulated essential oil matrix).[5][7]
-
Standard Addition: This method involves adding known amounts of the standard to the sample extract. It is useful when a suitable blank matrix is not available.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity if the concentration of this compound is low.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting matrix effects, as it behaves chemically and physically similarly to the analyte.
-
Analyte Protectants: Adding compounds that are known to mask active sites in the GC system to both standards and samples can help to equalize the response.[8]
-
Inlet and Column Maintenance: Regular cleaning of the GC inlet liner and trimming of the column can help to reduce the accumulation of non-volatile matrix components.
Q3: I am struggling with the co-elution of this compound with other sesquiterpenes in my patchouli oil sample. How can I improve the resolution?
A3: Co-elution is a common challenge in the analysis of essential oils due to the presence of numerous structurally similar compounds.[9]
Strategies to Improve Resolution:
-
GC Method Optimization:
-
Temperature Program: Use a slower temperature ramp rate, especially around the elution temperature of this compound. This will increase the separation time but can significantly improve resolution.
-
Column Selection: Use a longer GC column or a column with a different stationary phase polarity to alter the selectivity. A polar column may provide better separation for alcohols like pogostol from less polar hydrocarbons.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency.
-
-
HPLC Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to water in your mobile phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.[8]
-
Column Chemistry: Try a different stationary phase. For example, a phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.
-
Column Dimensions: Use a longer column or a column with smaller particle size to increase the number of theoretical plates and improve efficiency.[1]
-
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC provides significantly higher peak capacity and resolution compared to conventional GC.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in Essential Oil using GC-MS
This protocol provides a general guideline for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh about 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., ethyl acetate or hexane) to dissolve the oil.
-
If using an internal standard (IS), add a known concentration of the IS (e.g., tetradecane) to the flask.
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC with a 5977A MS detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 4 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and identification of this compound. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.
-
SIM Ions for this compound: Monitor characteristic ions of pogostol (e.g., m/z 222, 207, 161).
-
3. Calibration:
-
Prepare a series of calibration standards of this compound (with IS if used) in the same solvent as the sample.
-
The concentration range should bracket the expected concentration of this compound in the sample.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol outlines a method for quantifying this compound using High-Performance Liquid Chromatography with UV detection.
1. Sample Preparation:
-
Prepare the sample as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., methanol or acetonitrile).
2. HPLC-UV Conditions:
-
HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) detector (or equivalent).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation. A common starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-220 nm) is typically required.[11]
3. Calibration and Quantification:
-
Follow the same calibration and quantification procedures as described in the GC-MS protocol, using peak areas from the HPLC-UV chromatogram.
Data Presentation
Table 1: Typical Concentration of this compound and Major Components in Patchouli Oil (Pogostemon cablin)
| Compound | Typical Concentration Range (%) | Analytical Method | Reference |
| Patchouli Alcohol | 25 - 45 | GC-MS | [9][12] |
| α-Guaiene | 10 - 20 | GC-MS | [9][12] |
| δ-Guaiene | 10 - 15 | GC-MS | [9][12] |
| Seychellene | 5 - 10 | GC-MS | [9][12] |
| This compound | 1 - 5 | GC-MS | [9] |
| α-Patchoulene | 3 - 7 | GC-MS | [12] |
| β-Caryophyllene | 2 - 5 | GC-MS | [12] |
Table 2: Method Validation Parameters for this compound Quantification (Hypothetical Example)
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 5 µg/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy/Recovery (%) | 95 - 105% | 92 - 108% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Troubleshooting Decision Tree for Peak Tailing in HPLC
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. chromtech.com [chromtech.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemoncablin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
Technical Support Center: Method Refinement for Improving the Purity of Isolated (-)-Pogostol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purity of isolated (-)-Pogostol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: After fractional distillation of patchouli oil, the purity of this compound in the desired fraction is lower than expected. What could be the cause?
Answer: Several factors can contribute to lower than expected purity after fractional distillation:
-
Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates to effectively separate this compound from other components with similar boiling points. Using a longer column or a column with a more efficient packing material can improve separation.
-
Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. A slow and steady distillation rate is crucial.[1]
-
Fluctuations in Heat or Vacuum: Inconsistent heating or an unstable vacuum can cause bumping and uneven boiling, which disrupts the separation process. Ensure the heating mantle provides consistent heat and the vacuum pump maintains a stable pressure.
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate. Incorrect placement can lead to the collection of fractions at the wrong temperature range.
Question: During the crystallization of this compound from a solvent, no crystals are forming, or the yield of crystals is very low. What steps can be taken to induce or improve crystallization?
Answer: Inducing and improving crystallization can be achieved through several techniques:
-
Seeding: Adding a small, pure crystal of this compound to the supersaturated solution can initiate crystal growth.[1]
-
Lowering the Temperature: Gradually lowering the temperature of the solution can decrease the solubility of this compound and promote crystallization. The crystallization can be attempted at room temperature, 4°C, 0°C, -4°C, or even -10°C.[1][2]
-
Solvent Evaporation: Slow evaporation of the solvent will increase the concentration of this compound, leading to supersaturation and crystallization.
-
Scratching the Inner Surface: Gently scratching the inner surface of the crystallization vessel with a glass rod can create nucleation sites for crystal formation.
-
Trying Different Solvents: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.
Question: The isolated this compound crystals are discolored (e.g., yellowish). How can this be resolved?
Answer: Discoloration often indicates the presence of impurities. To obtain colorless crystals:
-
Recrystallization: Dissolve the discolored crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. The impurities will ideally remain in the mother liquor, yielding purer, colorless crystals.[1]
-
Charcoal Treatment: Before recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Washing: Washing the filtered crystals with a small amount of cold, pure solvent can help remove residual impurities from the crystal surface.
Frequently Asked Questions (FAQs)
What is the difference between Patchouli Alcohol and this compound?
Patchouli alcohol is the main chemical component of patchouli oil. This compound is a specific stereoisomer of patchouli alcohol. In much of the scientific literature, the terms are used interchangeably when discussing the purification from natural sources, as (-)-patchouli alcohol is the predominant form.
What is the typical starting purity of this compound in crude patchouli oil?
The concentration of patchouli alcohol in crude patchouli oil can vary significantly depending on the source, but it typically ranges from 27% to 37%.[3]
What is the melting point of pure this compound?
Pure patchouli alcohol has a melting point of 55-56°C.[1][4] This can be used as an indicator of purity.
Which analytical method is best for determining the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for determining the purity of this compound.[3][4] It allows for both the separation and identification of components in a sample.
Quantitative Data on this compound Purification
The following tables summarize the results from various studies on the purification of this compound, providing a comparison of different methods and their effectiveness.
Table 1: Purity and Yield of this compound from Fractional Distillation
| Initial Purity (%) | Fractionation Conditions (Temperature, Pressure) | Final Purity in Fraction (%) | Reference |
| 27.03 | 120-135°C at 100 mbar | 35.45 | [3] |
| 36.87 | 120-135°C at 100 mbar | 43.62 | [3] |
| 32.60 | 95-155°C at 6 mmHg | 81.78 | [4] |
| 81.78 (re-distillation) | 125-140°C at 4 mmHg | 89.91 | [4] |
Table 2: Purity and Yield of this compound from Crystallization
| Starting Purity (%) | Crystallization Conditions | Final Purity (%) | Yield (%) | Reference |
| >80 | Cooling and centrifugation | Not specified | 52.9 (total) | [5] |
| 89.91 | First crystallization | Not specified | 6.86 | [4] |
| Not specified | Second crystallization (recrystallization) | 95.68 | 6.23 | [4] |
| 84.3 | Room temperature, then 4°C | 97.2 | 68.7 | [2] |
| 57.8 | Seeding, -10°C | 95.9 | 56.8 | [2] |
| 60.1 | Seeding, -4°C | 94.8 | 56.4 | [2] |
Table 3: Comparison of Different Purification Methods
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Molecular Distillation | Not specified | 40.71 | Not specified | [6] |
| Molecular Distillation (Optimized) | Not specified | 62.3 | 74.2 | [6] |
| High-Performance Centrifugal Partition Chromatography (HPCPC) | Not specified | 98 | ~16 | [6] |
| Fractional Distillation & Crystallization | 35.1 | 99.0 | 52.9 | [6] |
| Chemical Transformation & Recrystallization | Not specified | >99 | >40 | [7] |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of Patchouli Oil
This protocol describes the separation of this compound from crude patchouli oil using vacuum fractional distillation.
Materials and Equipment:
-
Crude patchouli oil
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and gauge
-
GC-MS for analysis
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add a known volume of crude patchouli oil to the round-bottom flask.
-
Initiating Distillation: Begin heating the oil with the heating mantle.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 4-6 mmHg).[4]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks based on the vapor temperature. For example, at 6 mmHg, fractions can be collected at various temperature ranges between 95°C and 155°C.[4] The fractions with lower boiling points will distill first. This compound will be concentrated in the later fractions.
-
Analysis: Analyze the composition of each fraction using GC-MS to determine the concentration of this compound.[3][4]
Protocol 2: Crystallization of this compound
This protocol details the purification of this compound from a concentrated fraction obtained from distillation.
Materials and Equipment:
-
This compound rich fraction (e.g., >70% purity)
-
Beaker or crystallization dish
-
Refrigerator or cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
-
GC-MS for analysis
Procedure:
-
Inducing Crystallization: Place the this compound rich fraction in a beaker.
-
Cooling: Allow the fraction to stand at a reduced temperature (e.g., room temperature, 4°C, or -10°C) to induce crystallization.[1][2] Seeding with a pure crystal can be beneficial.[1]
-
Crystal Growth: Let the solution stand undisturbed until crystal formation is complete.
-
Filtration: Separate the crystals from the mother liquor by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals.
-
Analysis: Determine the final purity using GC-MS and measure the melting point.[1][4] For higher purity, a recrystallization step can be performed.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101691323A - Separation and purification method of patchouli alcohol - Google Patents [patents.google.com]
- 3. media.neliti.com [media.neliti.com]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. ptmitraayu.com [ptmitraayu.com]
- 7. CN102807473B - Method for separating and purifying patchouli alcohol - Google Patents [patents.google.com]
Technical Support Center: Optimization of Dosage and Administration for In Vivo (-)-Pogostol Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage and administration routes for in vivo studies of (-)-Pogostol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Limited direct in vivo data exists for this compound. Much of the following guidance is extrapolated from studies on patchouli alcohol, a structurally similar and major bioactive sesquiterpenoid from Pogostemon cablin. Researchers should use this information as a starting point and conduct pilot studies to determine the optimal parameters for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: Based on studies with the related compound, patchouli alcohol, a starting oral dose range of 10-40 mg/kg in mice and rats is recommended for efficacy studies.[1][2] For initial tolerability and pharmacokinetic studies, a lower starting dose of 5 mg/kg can be considered.[3] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.
Q2: What are the common administration routes for compounds like this compound?
A2: The most common and convenient route of administration for patchouli alcohol, and likely for this compound, is oral (p.o.) gavage.[1][2][3] Other potential routes include intraperitoneal (i.p.) and intravenous (i.v.) injections. However, the choice of administration route should be guided by the experimental objectives, the physicochemical properties of the formulation, and the target organ. For systemic effects, oral administration has been shown to be effective for patchouli alcohol.[2][4]
Q3: How should I prepare this compound for in vivo administration?
A3: Due to the lipophilic nature of sesquiterpenoids like this compound, a suitable vehicle is required for administration. Common vehicle formulations for patchouli alcohol that can be adapted for this compound include:
-
Suspension in an aqueous vehicle: A suspension in 0.5% or 1% carboxymethylcellulose (CMC) or gum arabic in saline is a common choice for oral administration.
-
Solution in an oil-based vehicle: For oral or subcutaneous administration, dissolving in a biocompatible oil such as corn oil, sesame oil, or olive oil is an option.
-
Formulation with co-solvents: For intravenous administration, a formulation containing co-solvents like DMSO, PEG300, and Tween 80 in saline can be used to achieve solubility.[5] A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5]
It is essential to assess the stability and homogeneity of the formulation before administration.
Q4: What are the known pharmacokinetic parameters for related compounds that can guide my study design?
A4: Pharmacokinetic studies on patchouli alcohol in rats provide valuable insights. After oral administration, patchouli alcohol is absorbed with a time to maximum concentration (Tmax) of approximately 1-2 hours.[1][4] The elimination half-life (t1/2) has been reported to be around 19 hours after oral gavage.[1] Intravenous administration shows a shorter half-life.[1] The oral bioavailability of patchouli alcohol is influenced by other components in patchouli oil, suggesting that using the purified compound may lead to different pharmacokinetic profiles.[4]
Q5: What are the potential signaling pathways affected by this compound?
A5: Studies on patchouli alcohol and Pogostemon cablin extract suggest that the anti-inflammatory effects are mediated primarily through the inhibition of the NF-κB signaling pathway.[2] This involves the suppression of IκB degradation and the subsequent nuclear translocation of NF-κB. Additionally, patchouli alcohol has been shown to exert antioxidant effects, which may also contribute to its overall therapeutic activity.[3] It is plausible that this compound shares these mechanisms of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable therapeutic effect | Inadequate dosage. | Perform a dose-response study with a wider range of concentrations. |
| Poor bioavailability. | Consider alternative administration routes (e.g., i.p. if p.o. was used). Optimize the vehicle to enhance solubility and absorption. | |
| Rapid metabolism and clearance. | Increase the dosing frequency based on pharmacokinetic data. | |
| Toxicity or adverse effects observed (e.g., weight loss, lethargy) | Dosage is too high. | Reduce the dose. Conduct a thorough toxicology assessment. |
| Vehicle toxicity. | Run a vehicle-only control group to assess the effects of the formulation components. | |
| Off-target effects. | Investigate the mechanism of toxicity. Consider structural modifications of the compound if possible. | |
| High variability in animal response | Inconsistent formulation. | Ensure the formulation is homogenous and stable. Prepare fresh on the day of dosing if necessary. |
| Improper administration technique. | Ensure all personnel are properly trained in the administration technique (e.g., oral gavage) to ensure consistent delivery. | |
| Biological variability. | Increase the number of animals per group to improve statistical power. | |
| Difficulty in dissolving this compound | Low solubility in the chosen vehicle. | Test a panel of biocompatible solvents and co-solvents. Sonication may aid in dissolution.[5] For oral administration, a micronized suspension can be an alternative. |
Data Presentation
Table 1: Summary of In Vivo Oral Dosages of Patchouli Alcohol in Rodent Models
| Animal Model | Disease/Condition | Dosage Range (mg/kg) | Administration Route | Duration | Reference |
| Mice (C57BL/6) | Helicobacter pylori-induced gastritis | 5, 10, 20 | Oral | 2 weeks | [3] |
| Mice (Kunming) | Xylene-induced ear edema | 10, 20, 40 | Oral | Single dose | [1] |
| Mice | Influenza A virus infection | 20, 40, 80 | Oral | Daily | [2] |
| Rats | 5-FU-induced intestinal mucositis | 10, 20, 40 | Oral | Daily | |
| Rats | Ethanol-induced gastric ulcer | 10, 20, 40 | Oral | Single dose | [2] |
Table 2: Pharmacokinetic Parameters of Patchouli Alcohol in Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Tmax (h) | 1.04 | - | [1] |
| Cmax (ng/mL) | 545.07 | - | [1] |
| AUC0–t (ng·h/mL) | 6916.12 | 36534.3 (μg·min·L⁻¹) | [1] |
| t1/2z (h) | 19.05 | 0.61 (t1/2β, min) | [1] |
| CLz/F (L/h) | 1.36 | - | [1] |
Note: The units for AUC and t1/2 in the original intravenous study were different and are presented as reported.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials: this compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline, sterile glass vials, magnetic stirrer, and a sonicator.
-
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and volume.
-
In a sterile glass vial, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste. This helps in preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring with a magnetic stirrer.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform particle size distribution.
-
Visually inspect the suspension for homogeneity before each administration. Stir the suspension immediately before drawing each dose.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials: Prepared this compound formulation, appropriate gauge feeding needle (e.g., 20-22 gauge for mice), and a syringe.
-
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the feeding needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the feeding needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Availability, Pharmaceutics, Security, Pharmacokinetics, and Pharmacological Activities of Patchouli Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential benefits of patchouli alcohol in prevention of human diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patchouli alcohol | Natural Products 1 | CAS 5986-55-0 | Buy Patchouli alcohol from Supplier InvivoChem [invivochem.com]
- 4. A pharmacokinetic study of patchouli alcohol after a single oral administration of patchouli alcohol or patchouli oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patchouli alcohol | Patchoulol | antioxidant | antitumor | TargetMol [targetmol.com]
Technical Support Center: Analysis of (-)-Pogostol and Related Compounds in Biological Samples
Welcome to the technical support center for the bioanalysis of (-)-Pogostol and its related compounds, such as Pogostone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and similar analytes from biological matrices, providing targeted questions and actionable answers to help you identify and resolve matrix-related problems in your experiments.
Issue 1: Poor Reproducibility and Inconsistent Results
Question: My quantitative results for this compound show high variability between replicate injections and different sample lots. What is the likely cause?
Answer: High variability is a classic symptom of unmanaged matrix effects.[1] Components in your biological sample matrix, such as phospholipids, can co-elute with your analyte of interest and interfere with its ionization in the mass spectrometer. This interference can lead to either suppression or enhancement of the signal, and its magnitude often varies between different samples, resulting in poor reproducibility. To confirm if matrix effects are the culprit, a quantitative assessment is recommended.
Issue 2: Suspected Ion Suppression or Enhancement
Question: How can I determine if ion suppression or enhancement is affecting my this compound signal?
Answer: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify the retention time regions where ion suppression or enhancement occurs.[2] A standard solution of your analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate ion suppression, while peaks suggest ion enhancement.
-
Post-Extraction Spike: This is a quantitative method that compares the analyte's response in a clean solvent to its response when spiked into a blank, extracted matrix.[3] A significant difference between the two responses confirms the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF value less than 1 indicates suppression, and a value greater than 1 indicates enhancement.[4]
Issue 3: Low Recovery of this compound During Sample Preparation
Question: I am consistently getting low recovery of my analyte after the sample extraction step. What can I do to improve this?
Answer: Low recovery can be due to several factors related to your extraction protocol. Here are some troubleshooting steps:
-
Optimize Your Existing Protocol:
-
For Liquid-Liquid Extraction (LLE): Experiment with different organic solvents. For compounds like those found in Pogostemon cablin essential oil, ethyl acetate and n-hexane have been shown to provide good recovery.[5]
-
For Solid-Phase Extraction (SPE): Adjust the composition and volume of your wash and elution solvents. Ensure the pH of your sample and solvents are optimized for the best retention and elution of your analyte.
-
-
Evaluate Different Extraction Techniques: If optimizing your current method is unsuccessful, consider switching to a different technique. For instance, if you are using protein precipitation, a more selective method like SPE or LLE might be necessary to improve recovery and reduce matrix effects.
-
Check for Analyte Stability: Ensure that your analyte is not degrading during the extraction process.[1] This can be checked by comparing the response of a sample processed immediately with one that has been left at various stages of the extraction procedure for a period.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[7]
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects. Other endogenous components such as salts, proteins, and metabolites can also cause interference.[6]
Q3: How can I minimize matrix effects during sample preparation?
A3: The key is to remove as many interfering compounds as possible while efficiently recovering your analyte. Common strategies include:
-
Protein Precipitation (PPT): A simple and fast method, but often less clean than other techniques. Acetonitrile is a common solvent used for PPT in the analysis of compounds from Pogostemon cablin extract.[8]
-
Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned into an immiscible organic solvent, leaving many matrix components behind.[5]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a sorbent to retain the analyte while interferences are washed away.[1]
Q4: Can I use an internal standard to compensate for matrix effects?
A4: Yes, using a suitable internal standard (IS) is a common and effective way to compensate for matrix effects.[2] An ideal IS is a stable, isotopically labeled version of the analyte, as it will have very similar chemical and physical properties and will be affected by the matrix in the same way as the analyte. If an isotopically labeled IS is not available, a structural analog can be used.
Q5: Should I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?
A5: APCI can be less susceptible to matrix effects than ESI for certain analytes.[6] If you are experiencing significant matrix effects with ESI, exploring APCI as an alternative ionization source is a valid strategy.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the recovery and matrix effects of Pogostone and related compounds from biological samples using different extraction methods.
Table 1: Protein Precipitation Method for Pogostone in Rat Plasma [8]
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Pogostone | 70.6 - 104.5 | 67.4 - 104.8 |
Data from a UPLC-MS/MS method for the simultaneous determination of 15 components in rat plasma after oral administration of Pogostemon cablin extract.[8]
Table 2: Liquid-Liquid Extraction Method for Volatile Components in Rat Plasma [5]
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Patchouli alcohol | 74.0 - 106.4 | 92.4 - 106.9 |
| β-caryophyllene | 74.0 - 106.4 | 92.4 - 106.9 |
| β-elemene | 74.0 - 106.4 | 92.4 - 106.9 |
| Caryophyllene oxide | 74.0 - 106.4 | 92.4 - 106.9 |
| Farnesol | 74.0 - 106.4 | 92.4 - 106.9 |
Data from a GC-MS method for the simultaneous determination of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemon cablin.[5]
Experimental Protocols
Protocol 1: Protein Precipitation for Pogostone Analysis in Rat Plasma by UPLC-MS/MS [8]
-
Sample Preparation:
-
To 100 µL of rat plasma, add 300 µL of acetonitrile (containing the internal standard).
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: Liquid-Liquid Extraction for Volatile Components in Rat Plasma by GC-MS [5]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 130 µL of ethyl acetate and vortex for 5 minutes.[5]
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 130 µL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: HP5-MS (30 m × 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Detection: Selected Ion Monitoring (SIM)
-
Visualizations
Caption: General experimental workflow for the analysis of this compound in biological samples.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemoncablin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for the Scale-Up Production of (-)-Pogostol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of (-)-Pogostol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.
Problem 1: Low Yield in the Final Cyclization Step
-
Symptom: The yield of this compound from the final cyclization of a precursor (e.g., a farnesyl pyrophosphate analogue) is significantly lower at pilot scale compared to bench scale.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Mixing | Inadequate mixing can lead to localized high concentrations of reagents and side reactions. Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched blade or anchor) to ensure homogeneity in larger reactor volumes. |
| Poor Temperature Control | Exothermic reactions can lead to thermal runaways and product degradation if not managed effectively.[1] Implement a more robust temperature control system, such as a jacketed reactor with a circulating temperature control unit. Consider a slower, controlled addition of reagents to manage heat evolution. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates and selectivity. A solvent suitable for lab scale may not be optimal for larger volumes due to differences in heat and mass transfer.[2] Conduct small-scale solvent screening experiments to identify a solvent that provides a balance of solubility, reaction performance, and ease of removal at scale. |
| Catalyst Deactivation | The catalyst used in the cyclization may be sensitive to impurities that become more significant at a larger scale. Ensure all starting materials and solvents are of high purity. Consider using a higher catalyst loading or a more robust catalyst. |
Problem 2: Difficulty in Purifying this compound at Scale
-
Symptom: Standard chromatographic methods used at the lab scale are not practical or economical for purifying large quantities of this compound, resulting in low purity or high solvent consumption.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Solvent Consumption with Traditional Chromatography | Flash chromatography with silica gel can be prohibitively expensive and generate significant solvent waste at an industrial scale. |
| Co-eluting Impurities | Structural similarity of byproducts to this compound makes separation by simple chromatography challenging. |
| Thermal Degradation | This compound may be sensitive to prolonged exposure to heat during solvent evaporation from large chromatographic fractions. |
Recommended Purification Strategies for Scale-Up:
-
Crystallization: If a suitable solvent system can be identified, crystallization is one of the most cost-effective methods for large-scale purification.
-
Distillation: Given that this compound is a volatile compound, vacuum or molecular distillation can be highly effective for purification.[3][4][5] Molecular distillation is particularly suited for thermally sensitive compounds as it operates at lower temperatures and shorter residence times.[3][4][5]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical fluids (e.g., CO2) as the mobile phase, which can offer faster separations and significantly reduce organic solvent consumption compared to traditional HPLC.
Frequently Asked Questions (FAQs)
Synthesis & Scale-Up
-
Q1: What are the key challenges in scaling up the synthesis of sesquiterpenes like this compound?
-
A1: Key challenges include managing reaction exotherms, ensuring efficient mixing in large reactors, preventing catalyst deactivation, and developing scalable purification methods to remove structurally similar impurities.[2] Stereoselectivity can also be a significant hurdle when multiple chiral centers are present.[2]
-
-
Q2: Are there any alternative, more scalable synthesis strategies for terpene production?
-
Q3: How can I improve the stereoselectivity of my synthesis at a larger scale?
-
A3: To control stereochemistry, consider using chiral starting materials, employing asymmetric catalysis with chiral ligands, or incorporating enzymatic resolutions for racemic intermediates.[2] The inherent stereochemistry of an advanced intermediate can also direct the stereochemical outcome of subsequent reactions.[2]
-
Purification & Isolation
-
Q4: What are the most promising modern techniques for isolating this compound from natural sources or crude reaction mixtures at an industrial scale?
-
A4: Modern extraction techniques that are more efficient and environmentally friendly than traditional solvent extraction include ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction.[9] For purification, molecular distillation has been shown to be effective for patchouli oil, which contains pogostol, and is suitable for industrial production.[3][4][5]
-
-
Q5: My purified this compound appears to degrade upon storage. What are the recommended storage conditions?
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of a Key Coupling Reaction (Illustrative)
This protocol outlines a general approach to scaling up a hypothetical coupling reaction in the synthesis of a this compound precursor, moving from a 1 g scale to a 100 g scale.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reactant A | 1.0 g | 100 g |
| Reactant B | 1.2 equivalents | 1.2 equivalents |
| Catalyst | 0.05 equivalents | 0.05 equivalents |
| Solvent | Anhydrous THF (20 mL) | Anhydrous THF (2 L) |
| Reaction Vessel | 50 mL round-bottom flask with magnetic stirrer | 5 L jacketed glass reactor with overhead mechanical stirrer |
| Temperature | 0°C to room temperature | 0°C to room temperature (controlled via circulator) |
| Addition of Reactant B | Added in one portion | Added dropwise over 1 hour via an addition funnel to control exotherm |
| Workup | Quench with 10 mL saturated NH4Cl, extract with 3 x 15 mL ethyl acetate | Quench with 1 L saturated NH4Cl, extract with 3 x 1.5 L ethyl acetate |
| Purification | Flash column chromatography | Crystallization or distillation |
Protocol 2: Molecular Distillation for Purification of this compound
This protocol is adapted from methods used for purifying patchouli alcohol from patchouli oil and is applicable to the purification of this compound.[3][4]
| Parameter | Setting |
| Evaporation Temperature | 60-70°C (optimized for pogostol) |
| Feed Rate | To be optimized based on equipment size |
| Scraping Rate | To be optimized based on equipment size |
| Vacuum Pressure | < 1 Pa |
| Condenser Temperature | 10-20°C |
Procedure:
-
The crude this compound mixture is pre-heated and degassed.
-
The feed is introduced into the molecular still at a controlled rate.
-
The mixture is spread as a thin film on the heated surface under high vacuum.
-
More volatile components, including this compound, evaporate and are collected on the cooled condenser, while less volatile impurities are collected as the residue.
-
Fractions are collected and analyzed by GC-MS to determine the purity of this compound.
Visualizations
Caption: A generalized workflow for the scale-up production of this compound.
Caption: A decision tree for troubleshooting common scale-up issues.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Study on purification technology of patchouly oil with molecular distillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Leipzig researchers develop efficient process for chemical terpene synthesis | EurekAlert! [eurekalert.org]
- 8. Modular terpene synthesis enabled by mild electrochemical couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Validation & Comparative
A Comparative Analysis of (-)-Pogostol and Standard Antibiotics Against Pathogenic Bacteria
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data suggests that (-)-Pogostol, a natural compound, demonstrates notable antibacterial properties. However, direct comparative studies with standard antibiotics remain limited, highlighting a critical gap in current research. This guide provides an objective comparison based on existing in-vitro data for closely related compounds and computational models, alongside established efficacy of conventional antibiotics against key pathogenic bacteria.
Executive Summary
This compound, a constituent of Patchouli oil, has garnered interest for its potential as an antimicrobial agent. While research into its direct comparison with standard antibiotics is in its nascent stages, preliminary data on the related compound "pogostone" and computational analyses of this compound itself indicate a promising future. This report synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes potential mechanisms of action to provide a foundational understanding for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Direct comparative data for this compound against standard antibiotics is not yet widely available in published literature. However, data for the structurally similar compound, pogostone, provides valuable insight into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pogostone against a range of pathogenic bacteria, alongside typical MIC ranges for the standard antibiotics Ampicillin and Ciprofloxacin for the same pathogens.
| Pathogenic Bacteria | Pogostone MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | 640[1] | 0.25 - >128[2] | 0.12 - 256[3] |
| Escherichia coli | >2560[1] | 2 - >1024[4] | 0.004 - >1000[5] |
| Gram-Positive Bacteria (general) | 0.098 - 800[6] | - | - |
| Gram-Negative Bacteria (general) | 0.098 - 1600[6] | - | - |
| Corynebacterium xerosis | <0.098[6] | - | - |
| Chryseobacterium indologenes | <0.098[6] | - | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active (specific MIC not stated)[6] | - | - |
Note: The provided MIC values for Ampicillin and Ciprofloxacin are sourced from various studies and represent a general range of reported values. Direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions. The data for pogostone is from a single comprehensive study.[6]
Experimental Protocols
The determination of antibacterial efficacy, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), follows standardized laboratory procedures. The methodologies cited in the reviewed literature for similar compounds adhere to guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common methods are:
-
Broth Dilution Method:
-
A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in tubes or microtiter plates.[7][8]
-
Each tube or well is then inoculated with a standardized suspension of the test bacteria (approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
The tubes or plates are incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
The MIC is visually determined as the lowest concentration of the agent in which there is no turbidity (visible growth).
-
-
Agar Dilution Method:
-
Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes.
-
A standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.
-
The plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria on the agar surface.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the determination of the MIC by the broth dilution method, a small aliquot (e.g., 10-100 µL) is taken from the tubes/wells that show no visible growth.
-
This aliquot is then plated onto an agar medium that does not contain the antimicrobial agent.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[9]
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not yet fully elucidated, computational studies and research on related compounds from Patchouli oil suggest potential targets within bacterial cells.
A molecular docking study has indicated that this compound, along with pogostone and Trans-trans-farnesol, exhibits a higher binding affinity for dihydropteroate synthase (DHPS) than the standard antibiotic sulfadiazine.[10] DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Inhibition of this pathway disrupts the production of essential nucleic acids and amino acids, ultimately leading to bacterial growth inhibition.
Furthermore, components of Patchouli oil are thought to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of enzyme activity, and interference with microbial cell metabolism. One study suggests that pogostone may also inhibit the NF-κB signaling pathway, which is involved in the inflammatory response to infection.[11]
The following diagram illustrates the potential antibacterial mechanism of this compound targeting the folic acid synthesis pathway.
Caption: Predicted inhibition of bacterial folic acid synthesis by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the antibacterial efficacy of a novel compound like this compound and comparing it with standard antibiotics.
Caption: Workflow for antibacterial efficacy testing.
Conclusion
The available evidence, primarily from studies on the related compound pogostone and computational modeling, suggests that this compound holds potential as an antibacterial agent. Its predicted mechanism of action, targeting the bacterial folic acid synthesis pathway, is a well-established strategy for antibiotic efficacy. However, the lack of direct, head-to-head comparative studies with standard antibiotics necessitates further rigorous in-vitro and in-vivo research. Future studies should focus on determining the MIC and MBC of purified this compound against a broad panel of clinically relevant pathogenic bacteria, including drug-resistant strains, in direct comparison with currently used antibiotics. Such data is crucial for validating its potential as a lead compound for the development of new antibacterial therapies.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Ciprofloxacin Resistance Levels: Implications for Ototopical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Antibacterial Activity of Patchouli Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Pogostol Quantification
For researchers, scientists, and drug development professionals, the robust quantification of (-)-Pogostol, a key bioactive sesquiterpene alcohol in patchouli oil, is essential for pharmacokinetic studies, quality control, and ensuring therapeutic efficacy. This guide provides a detailed comparison of the two primary analytical techniques employed for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document serves as a practical resource for selecting the appropriate methodology and for the cross-validation of results between these platforms.
Executive Summary
Gas Chromatography, particularly when coupled with a Mass Spectrometry detector (GC-MS), stands out as a highly sensitive and specific method for the analysis of volatile compounds like this compound.[1][2] It is exceptionally well-suited for complex biological matrices such as plasma.[1] High-Performance Liquid Chromatography (HPLC) offers a viable alternative, especially for quality control of essential oils and formulations where the concentration of this compound is relatively high and the matrix is less complex.[3][4] The choice between these methods will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and throughput.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for this compound quantification is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the key performance parameters of GC-MS and HPLC methods as reported in the literature for this compound and related compounds.
Table 1: Performance Characteristics of GC-MS for this compound (Patchouli Alcohol) Quantification in Rat Plasma[1]
| Validation Parameter | Performance Metric |
| Linearity Range | 5 - 2000 ng/mL |
| Regression Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Precision (RSD%) | Intra-day: < 12.5%, Inter-day: < 12.5% |
| Accuracy (RE%) | Intra-day: -6.7% to 9.2%, Inter-day: -6.7% to 9.2% |
| Extraction Recovery | 74.0% - 106.4% |
| Matrix Effect | 92.4% - 106.9% |
| Stability (RSD%) | < 12.1% |
Table 2: Performance Characteristics of HPLC for Patchouli Alcohol Quantification[4]
| Validation Parameter | Performance Metric |
| Linearity Range | Not explicitly stated, but calibration curve constructed |
| Regression Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 6.31 µg/mL |
| Limit of Quantification (LOQ) | 2.08 µg/mL |
| Analysis Time | ~11 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and patchouli alcohol analysis.
GC-MS Method for this compound Quantification in Biological Matrices[1]
This method is suitable for pharmacokinetic studies requiring high sensitivity.
-
Instrumentation: A standard Gas Chromatography system coupled with a Mass Spectrometer (e.g., Agilent).
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium.
-
Injector Temperature: Optimized (e.g., 250 °C).[1]
-
Oven Temperature Program: An initial temperature of 80 °C, followed by a ramp to a final temperature of 260 °C.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]
-
Sample Preparation (Plasma):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., p-menthone).[1]
-
Perform liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate.[1]
-
Vortex and centrifuge the sample.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
Standard Preparation: A stock solution of this compound is prepared in methanol and diluted to create a series of calibration standards.
HPLC-UV Method for this compound Quantification in Essential Oil[4]
This method is applicable for the quality control of patchouli oil.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and injector.
-
Column: Reversed-phase C18 core-shell column.[4]
-
Mobile Phase: A mixture of acetonitrile, hexane, and water (e.g., 67:3:30 v/v/v).[4]
-
Flow Rate: As appropriate for the column and system.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: 205 nm.[4]
-
Sample Preparation: Dilute the patchouli essential oil in a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the assay.
-
Standard Preparation: A stock solution of this compound standard is prepared in the mobile phase and serially diluted to generate calibration standards.
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. The general workflow involves a systematic comparison of validated performance characteristics.
Caption: Workflow for the cross-validation of analytical methods.
The chemical structure of this compound is fundamental to understanding its analytical behavior.
References
- 1. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemoncablin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 3. Determination of Pogostone in Patchouli Oil by HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Potential of Sesquiterpenes: (-)-Pogostol Analogs vs. Other Prominent Compounds
For Immediate Release
Shanghai, China – December 15, 2025 – In the ongoing quest for novel anticancer agents, natural products, particularly sesquiterpenes, have emerged as a promising frontier. This guide provides a comprehensive comparison of the anticancer activity of key bioactive sesquiterpenes derived from Pogostemon cablin, namely pogostone and patchouli alcohol (as surrogates for the broader class of pogostol-related compounds), against other well-documented anticancer sesquiterpenes. This analysis is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for pogostone, patchouli alcohol, and a selection of other prominent sesquiterpenes against various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and duration of exposure.[1]
Table 1: IC50 Values of Pogostemon cablin Sesquiterpenes and Other Sesquiterpenes against Various Cancer Cell Lines
| Sesquiterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Pogostone | HCT116 (Colon) | 18.7 µg/mL | [2] |
| Patchouli Alcohol | DU145 (Prostate) | 70.08 µg/mL (48h) | [3][4] |
| PC-3 (Prostate) | 79.38 µg/mL (48h) | [3][4] | |
| A549 (Lung) | 106.18 - 128.94 (24h) | [5] | |
| A549/V16 (Vincristine-resistant Lung) | 125.52 (48h) | [5] | |
| Parthenolide | A549 (Lung) | 4.3 | [6] |
| TE671 (Medulloblastoma) | 6.5 | [6] | |
| HT-29 (Colon) | 7.0 | [6] | |
| SiHa (Cervical) | 8.42 | [7] | |
| MCF-7 (Breast) | 9.54 | [7] | |
| A2058 (Melanoma) | 20 | [8] | |
| Artemisinin | A549 (Lung) | 28.8 µg/mL | [9] |
| H1299 (Lung) | 27.2 µg/mL | [9] | |
| Dehydrocostus Lactone | A549 (Lung) | ~2 (24h), ~1 (48h) | [10] |
| H460 (Lung) | ~2 (24h), ~1 (48h) | [10] | |
| MDA-MB-231 (Breast) | 21.5 | [11][12] | |
| SK-OV-3 (Ovarian) | 15.9 | [11][12] | |
| OVCAR3 (Ovarian) | 10.8 | [11][12] | |
| BON-1 (Pancreatic Neuroendocrine) | 71.9 (24h), 52.3 (48h) | [13] | |
| Zerumbone | HeLa (Cervical) | 11.3 | [14] |
| Hep-2 (Laryngeal) | 15 | [15] | |
| WEHI-3B (Leukemia) | 5 µg/mL | [2] | |
| HepG2 (Liver) | 6.20 µg/mL | [16] | |
| β-Elemene | OS-732 (Osteosarcoma) | 41.36 (24h), 19.12 (48h) | [17] |
| SGC-7901 (Gastric) | 27.5 | [18] | |
| HeLa (Cervical) | 14.6 | [18] |
Note: IC50 values for Pogostone and Patchouli Alcohol are often reported in µg/mL. For comparison, the approximate molar masses are: Pogostone (~234 g/mol ) and Patchouli Alcohol (~222 g/mol ).
Mechanisms of Anticancer Action: A Focus on Apoptosis
A common thread in the anticancer activity of these sesquiterpenes is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of complex signaling pathways that regulate cell survival and proliferation.
Pogostone and Patchouli Alcohol
Extracts of Pogostemon cablin and its active components, pogostone and patchouli alcohol, have been shown to induce apoptosis in various cancer cell lines. Pogostone has been demonstrated to induce both autophagy and apoptosis in human colorectal carcinoma HCT116 cells through the PI3K/Akt/mTOR signaling pathway.[2] Patchouli alcohol has been found to suppress the progression of castration-resistant prostate cancer by inhibiting NF-κB signaling pathways.[3][4]
Other Sesquiterpenes
-
Parthenolide: This sesquiterpene lactone is known to induce apoptosis by targeting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[19] It also upregulates pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[7]
-
Artemisinin and its derivatives: These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][20]
-
Dehydrocostus Lactone: It has been shown to induce apoptosis and cell cycle arrest in breast and ovarian cancer cells.[11][12]
-
Zerumbone: This compound induces apoptosis through the loss of mitochondrial membrane potential and activation of caspases.[16]
-
β-Elemene: It is known to inhibit tumor growth and proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase.[18]
Signaling Pathways in Anticancer Activity
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these sesquiterpenes.
Caption: Pogostone-induced anticancer signaling pathway.
Caption: Patchouli Alcohol-induced anticancer signaling.
Caption: Parthenolide's multifaceted apoptotic induction.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anticancer activity. Below are outlines of key experimental protocols frequently cited in the referenced studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the sesquiterpene of interest for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
This comparative guide highlights the significant anticancer potential of various sesquiterpenes. While direct comparative data for (-)-Pogostol is limited, its structural analogs, pogostone and patchouli alcohol, demonstrate notable cytotoxic and apoptotic effects against several cancer cell lines. In comparison, other sesquiterpenes such as parthenolide, dehydrocostus lactone, and zerumbone often exhibit lower IC50 values, indicating higher potency in the tested cell lines. The diverse mechanisms of action, primarily centered around the induction of apoptosis through various signaling pathways like NF-κB and PI3K/Akt, underscore the rich therapeutic potential of this class of natural compounds. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the comparative efficacy and clinical potential of these promising anticancer agents.
References
- 1. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Patchouli alcohol suppresses castration-resistant prostate cancer progression by inhibiting NF-κB signal pathways - Cai - Translational Andrology and Urology [tau.amegroups.org]
- 4. Patchouli alcohol suppresses castration-resistant prostate cancer progression by inhibiting NF-κB signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patchouli alcohol induces G0 /G1 cell cycle arrest and apoptosis in vincristine‐resistant non‐small cell lung cancer through ROS‐mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-elemene enhances anticancer and anti-metastatic effects of osteosarcoma of ligustrazine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scienceopen.com [scienceopen.com]
Navigating the Labyrinth of (-)-Pogostol Research: A Guide to Reproducibility and Robustness
A critical examination of the scientific literature on (-)-Pogostol, a bioactive sesquiterpenoid from the medicinal plant Pogostemon cablin (patchouli), reveals a landscape marked by significant structural revisions and a notable scarcity of quantitative data on the isolated compound. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the available research, highlighting challenges in reproducibility and robustness that stem from these foundational issues.
For decades, this compound has been attributed with a range of promising pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. However, a deep dive into the published data reveals that much of the research has been conducted on the essential oil of Pogostemon cablin or its other major constituents, such as patchouli alcohol and pogostone. Consequently, there is a conspicuous lack of specific, reproducible quantitative data for isolated this compound across various biological assays. This data gap is further complicated by a crucial historical correction of its chemical structure, raising questions about the validity of early pharmacological findings.
The Shifting Identity of this compound: A Tale of Structural Revision
A pivotal factor impacting the reproducibility of research on this compound is the historical misidentification of its chemical structure. The initially proposed structure, published by Hikino et al. in 1968, guided research on this compound for over three decades.[1] However, in 2003, a landmark study by Booker-Milburn et al. challenged this assignment. Through the total synthesis of the purported structure of pogostol, they demonstrated that the nuclear magnetic resonance (NMR) data of their synthetic compound did not match that of the natural product, definitively proving the original structure to be incorrect.[2][3] Despite disproving the initial structure, they did not propose a new one. The currently accepted guaiane sesquiterpene structure of this compound was later revised. This fundamental shift in the understanding of this compound's molecular architecture has profound implications for the interpretation and reproducibility of studies conducted prior to this correction.
Visualizing the Structural Evolution of this compound
The journey to correctly identify the structure of this compound can be visualized as a process of elimination and refinement.
Quantitative Data on Biological Activities: A Call for Specificity
A thorough review of the literature reveals a significant deficit in quantitative data for the biological activities of isolated this compound. While numerous studies report the anti-inflammatory, antimicrobial, and antioxidant properties of Pogostemon cablin essential oil and its other components, specific IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are rarely reported.
Antiproliferative Activity
Some of the most specific data available for isolated this compound is in the realm of cancer research. One study reported the antiproliferative effects of several compounds isolated from Pogostemon cablin, including this compound, against HepG2 human liver cancer cells.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | HepG2 | Antiproliferative | > 50 | [4] |
| Compound 17 | HepG2 | Antiproliferative | 25.59 | [4] |
| Compound 19 | HepG2 | Antiproliferative | 2.30 | [4] |
It is important to note that in this particular study, this compound itself did not show significant activity at the concentrations tested, while other co-isolated compounds did. This highlights the necessity of testing isolated compounds to accurately attribute biological activity.
Antimicrobial Activity
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory effects of Pogostemon cablin extracts are often linked to the modulation of key signaling pathways such as NF-κB and MAPK.[10][11][12] While these studies provide a mechanistic basis for the plant's traditional use, they do not typically isolate the effects of this compound. Similarly, antioxidant assays like DPPH and ORAC have been performed on the essential oil and various extracts of Pogostemon cablin, but quantitative data for isolated this compound is lacking.
Signaling Pathways: Connecting the Dots to this compound
The NF-κB and MAPK signaling pathways are critical regulators of inflammation and cellular stress responses. Multiple studies have demonstrated that extracts of Pogostemon cablin and some of its constituents, like patchouli alcohol, can inhibit these pathways.[10][12][13][14]
Simplified Overview of NF-κB and MAPK Signaling Inhibition by Pogostemon cablin Constituents
While this provides a valuable framework, the direct impact of isolated this compound on these pathways remains to be elucidated through dedicated studies. Without such research, it is challenging to determine the robustness of claims regarding its specific mechanism of action.
Experimental Protocols: The Foundation of Reproducibility
To ensure the reproducibility of scientific findings, detailed and standardized experimental protocols are paramount. The following are examples of methodologies commonly employed in the study of natural products like this compound, which should be clearly reported in publications to allow for replication and comparison.
Experimental Workflow for Assessing Antiproliferative Activity
Key Methodological Details for Robustness
For any study on this compound to be considered robust and reproducible, the following experimental details are essential:
-
Source and Purity of this compound: The method of isolation and the determined purity of the compound are critical. Given the history of structural misidentification, rigorous structural confirmation using modern spectroscopic techniques (e.g., 1D and 2D NMR, mass spectrometry) is non-negotiable.
-
Cell Line Authentication: For in vitro studies, the source and authentication of cell lines are necessary to ensure the validity of the results.
-
Assay Conditions: Detailed descriptions of assay conditions, including reagent concentrations, incubation times, and positive and negative controls, are crucial for replication.
-
Data Analysis: The statistical methods used to analyze the data and determine values like IC50 or MIC should be clearly stated.
Conclusion and Future Directions
The current body of research on this compound presents a compelling case for its potential therapeutic benefits. However, the historical structural ambiguity and the scarcity of quantitative data on the isolated compound pose significant challenges to the reproducibility and robustness of these findings. To advance the field and unlock the full therapeutic potential of this compound, future research should prioritize:
-
Studies on Isolated this compound: A concerted effort is needed to isolate or synthesize pure this compound and conduct comprehensive biological activity screening to generate specific and reliable quantitative data.
-
Revisiting Past Research: It may be valuable to critically re-evaluate the findings of studies conducted before the structural correction of pogostol, considering how the incorrect structure might have influenced the interpretation of results.
-
Standardized Methodologies: The adoption of standardized and well-documented experimental protocols will be essential for ensuring the reproducibility of future studies.
-
Mechanistic Studies: In-depth investigations into the molecular mechanisms of action of isolated this compound, particularly its effects on key signaling pathways like NF-κB and MAPK, are warranted.
By addressing these gaps in the current literature, the scientific community can build a more robust and reproducible foundation of knowledge for the development of this compound as a potential therapeutic agent.
References
- 1. Structure of Pogostol [jstage.jst.go.jp]
- 2. Synthesis of the reported structure of pogostol and a total aynthesis of (+/-)-kessane without the use of protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antibacterial Activity of Patchouli Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (-)-Pogostol Extraction Techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. (-)-Pogostol, a key sesquiterpenoid alcohol found in Patchouli oil (Pogostemon cablin), is renowned for its wide range of pharmacological activities. The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the final product. This guide provides an objective comparison of various techniques used for this compound extraction, supported by experimental data.
Quantitative Performance Comparison
The following table summarizes the performance of several common and advanced extraction techniques for this compound, also known as patchouli alcohol. The data highlights the trade-offs between yield, extraction time, purity, and environmental impact.
| Extraction Technique | Typical Yield (%) | This compound Content (%) | Extraction Time | Solvent/Energy Profile | Key Advantages & Disadvantages |
| Steam Distillation (SD) | 2.6 - 5.9[1][2][3] | 22.7 - 27.8[1][2][4] | 6 - 8 hours[5][6] | High energy consumption; Water as solvent.[4][7] | Advantages: Well-established, simple setup. Disadvantages: Long duration, high energy use, potential for thermal degradation of compounds.[4][8] |
| Soxhlet Extraction | 5.0 - 7.5[1][9] | Not specified | 8 - 15 hours[1][9] | High organic solvent consumption (e.g., hexane).[9] | Advantages: High yield for crude extract. Disadvantages: Very long extraction time, large solvent volume, not selective. |
| Supercritical Fluid Extraction (SFE-CO₂) | 3.5 - 12.4[4][10] | 29.5 - 53.7[4][10] | Variable | CO₂ (green solvent); can be energy-intensive.[11][12] | Advantages: High selectivity, solvent-free product, low-temperature operation prevents degradation.[4][12][13] Disadvantages: High initial equipment cost. |
| Microwave-Assisted Hydrodistillation (MAHD) | 2.0 - 5.8[1][2][3] | 25.2 - 26.3[1][2][4] | 120 - 126 min[1][2][14] | Lower energy consumption than SD.[2][3][15] | Advantages: Significantly faster than SD, higher efficiency.[2][3][15] Disadvantages: Potential for localized overheating. |
| Solvent-Free Microwave Extraction (SFME) | ~1.2x less than MAHD | 53.7[16] | 90 - 120 min[7][16] | Very low energy consumption, no solvent.[7] | Advantages: Green technique, rapid, high purity.[7][16] Disadvantages: Yield may be slightly lower than methods using solvents.[7] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Up to 70.1 (with hydrotropes) | 5 - 16 min[17][18] | Low solvent and energy use. | Advantages: Extremely fast, efficient mass transfer, improves yield, considered a green technique.[8][19] Disadvantages: Requires specialized equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key extraction techniques discussed.
1. Steam Distillation (SD)
Steam distillation is a conventional method for extracting essential oils.[6]
-
Apparatus: A still (containing water and plant material separated by a grid), a condenser, and a collection vessel.[6]
-
Procedure:
-
Dried and ground Pogostemon cablin leaves are loaded into the still.
-
Water in a separate boiler (or in the bottom of the still) is heated to produce steam.[6][20]
-
The steam passes through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and oil vapor travels to a condenser, where it is cooled and reverts to a liquid state.
-
The liquid, a mixture of water and essential oil, is collected. Since the oil is less dense than water, it forms a separate layer on top and can be easily decanted.[6]
-
The process typically runs for 6-8 hours to ensure the extraction of heavier fractions of the oil.[6]
-
2. Supercritical Fluid Extraction (SFE-CO₂)
SFE is a green extraction technique that uses supercritical carbon dioxide as a solvent.[11][12]
-
Apparatus: A CO₂ cylinder, a pump to pressurize the CO₂, an extraction vessel, and a separation vessel.[13]
-
Procedure:
-
Dried, ground, and sieved patchouli leaves are packed into the extraction vessel.[13]
-
Liquid CO₂ is pumped to a high pressure, typically between 10 and 30 MPa, and heated to a temperature between 40 and 80 °C, bringing it to a supercritical state.[4]
-
The supercritical CO₂ is passed through the extraction vessel, where it dissolves the essential oil from the plant material.[11]
-
The resulting solution flows into a separation vessel where the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power.
-
The CO₂ gas is recycled, and the solvent-free essential oil is collected from the separator. The selectivity can be tuned by adjusting pressure and temperature.[13]
-
3. Microwave-Assisted Hydrodistillation (MAHD)
MAHD is an advanced hydrodistillation method that uses microwave energy to accelerate the extraction process.[15]
-
Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus.
-
Procedure:
-
A specific quantity of dried patchouli leaves is placed in a flask with water.
-
The flask is placed inside the microwave cavity and connected to the condenser outside the oven.
-
Microwave irradiation is applied. The microwaves directly heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly than conventional heating.[15]
-
The process generates a steam and oil vapor mixture, which is then condensed and collected as in traditional hydrodistillation.
-
This method significantly reduces extraction time to around 2 hours.[2][3][15]
-
4. Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance mass transfer and accelerate extraction.[19]
-
Apparatus: An ultrasonic bath or probe, an extraction vessel, and a solvent system.
-
Procedure:
-
The plant material is macerated in a suitable solvent (e.g., ethanol) in a flask.
-
The flask is placed in an ultrasonic bath or an ultrasonic probe is inserted into the mixture.
-
The ultrasound waves (typically >20 kHz) create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates microjets that disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent.[21][22]
-
The extraction can be completed in a very short time, often in minutes.[17]
-
After extraction, the mixture is filtered, and the solvent is evaporated to yield the extract.
-
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow applicable to the extraction and analysis of this compound from Pogostemon cablin.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Hydrodistillation for Extraction of Essential Oil from Patchouli (Pogostemon cablin) Leaves | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 4. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. wikifarmer.com [wikifarmer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 13. daneshyari.com [daneshyari.com]
- 14. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (-)-Pogostol: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of (-)-Pogostol and other bioactive components derived from Pogostemon cablin (Patchouli). It offers a comparative perspective against well-established anti-inflammatory agents, supported by available experimental data. Detailed protocols for key validation assays are also included to facilitate further research and drug development efforts.
Unraveling the Anti-Inflammatory Action of Pogostemon cablin Constituents
This compound is a significant bioactive sesquiterpenoid found in Pogostemon cablin, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] Modern scientific investigations have begun to validate these traditional uses, pointing towards the modulation of key inflammatory signaling pathways as the primary mechanism of action for the plant's constituents. The anti-inflammatory effects of P. cablin extracts are primarily attributed to the synergistic action of several compounds, including this compound, patchouli alcohol, pogostone, and β-patchoulene epoxide.
These compounds collectively exert their anti-inflammatory effects by targeting two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.
Bioactive components from P. cablin have been shown to interfere with this cascade at multiple points. For instance, patchouli alcohol has been demonstrated to suppress the degradation of IκBα and inhibit the nuclear translocation of NF-κB.[2] Similarly, patchoulene epoxide has been found to inhibit the phosphorylation of IKKβ and IκBα.[3] While the precise molecular target of this compound within this pathway requires further elucidation, its contribution to the overall anti-inflammatory effect of P. cablin is strongly suggested.
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
Studies have indicated that constituents of P. cablin also modulate MAPK signaling. Patchouli alcohol has been shown to inhibit the phosphorylation of ERK, thereby impacting downstream signaling events.[2]
Comparative Analysis of Anti-Inflammatory Activity
Table 1: Comparison of IC50 Values for NF-κB Pathway Inhibitors
| Compound | Target/Assay | IC50 Value | Reference |
| Pogostemon cablin Ethanol Extract | Nitric Oxide Production in LPS-stimulated RAW 264.7 cells | 31.8 µg/mL | [4] |
| Patchouli Alcohol | A549 cell proliferation | 79.8 µg/mL | [2] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | 10 µM | |
| Dexamethasone | Inhibition of NF-κB dependent transcription | Varies with cell type and stimulus | [5][6] |
Table 2: Comparison of IC50 Values for MAPK Pathway Inhibitors
| Compound | Target | IC50 Value | Reference |
| SB203580 | p38 MAPK | 50-500 nM | [7][8] |
| SP600125 | JNK1/2/3 | 40-90 nM | [2][3][9] |
| U0126 | MEK1/2 | 58-72 nM | [4][10][11][12][13] |
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential benefits of patchouli alcohol in prevention of human diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patchoulene Epoxide Isolated from Patchouli Oil Suppresses Acute Inflammation through Inhibition of NF-κB and Downregulation of COX-2/iNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Property of the Ethanol Extract of the Root and Rhizome of Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of patchouli alcohol isolated from Pogostemonis Herba in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
Comparative study of the aromatic properties of (-)-Pogostol and its isomers
A Comparative Olfactory Analysis of (-)-Pogostol and its Isomeric Variants
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the aromatic properties of the sesquiterpene alcohol this compound and its isomers, supported by available data and detailed experimental methodologies.
This compound, a significant contributor to the characteristic aroma of patchouli oil, presents a complex olfactory profile described as warm, woody, and balsamic.[1] This sesquiterpenoid, and its isomers, are of considerable interest to the fragrance, cosmetic, and pharmaceutical industries. This guide provides a comparative analysis of the aromatic properties of this compound and its isomers, based on available scientific literature. It also outlines detailed experimental protocols for sensory and analytical evaluation, addressing a notable gap in directly comparative studies.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of this compound is essential for its study. These properties influence its volatility and, consequently, its aromatic perception.
| Property | This compound | Reference |
| Synonyms | Pogostole, trans-Guai-11-en-10-ol | [1] |
| CAS Number | 21698-41-9 | [1] |
| Molecular Formula | C15H26O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1] |
| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [3] |
| Vapor Pressure | 0.0009 hPa @ 20°C (estimated) | [4] |
Comparative Aromatic Properties
Direct comparative studies on the aromatic properties of this compound and its specific isomers are limited in the available scientific literature. However, by compiling data on this compound and related isomeric sesquiterpene alcohols, a comparative overview can be initiated.
| Compound | Isomeric Relationship to this compound | Odor Description | Odor Threshold | Reference |
| This compound | - | Herbal, Woody, Sweet, Spicy, Floral, Citrus, Fresh, Earthy, Mint, Pine | Not available | [4] |
| (-)-Guaiol | Structural Isomer (Guai-1(5)-en-11-ol) | Mild guaiacwood, tea rose | Not available | [5] |
| α-Guaiene | Related Sesquiterpene | Woody, Spicy | 120 ng/L (in water) | [4][6] |
| Rotundone | Related Sesquiterpenoid | Peppery, Woody | 55 ng/L (in water) | [4][6] |
Note: Odor thresholds are highly matrix-dependent. The values for α-guaiene and rotundone are provided as a reference for structurally related compounds.
Experimental Protocols
To facilitate further research and a more direct comparison, detailed experimental protocols for the analytical and sensory evaluation of this compound and its isomers are provided below.
Protocol 1: Gas Chromatography-Mass Spectrometry with Olfactory Detection (GC-MS-O)
This method is crucial for identifying the volatile compounds and characterizing their individual aromatic contributions.
Objective: To separate, identify, and characterize the aroma-active compounds in a sample containing this compound and its isomers.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer and an Olfactory Detection Port (GC-MS-O)
-
Capillary column suitable for sesquiterpene analysis (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Sample of this compound and its isomers dissolved in a suitable solvent (e.g., ethanol)
-
Reference standards for known compounds
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
GC-MS-O Analysis:
-
Inject the sample into the GC.
-
The effluent from the capillary column is split between the MS detector and the olfactory detection port.
-
A trained sensory panelist sniffs the effluent from the olfactory port and records the perceived aroma, its intensity, and the retention time.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention indices with those of reference standards.
-
Correlate the sensory data from the olfactory port with the identified compounds to create an aromagram.
-
Protocol 2: Sensory Panel Evaluation for Odor Profile
This protocol outlines the steps for conducting a descriptive sensory analysis with a trained panel.
Objective: To quantitatively describe and compare the aromatic profiles of this compound and its isomers.
Materials:
-
A trained sensory panel (8-12 members).
-
A sensory evaluation laboratory with controlled temperature, lighting, and ventilation.
-
Odor-free sample containers (e.g., glass jars with lids).
-
Cotton balls or smelling strips.
-
Palate cleansers (e.g., unsalted crackers, water).
-
Data collection software or forms.
Procedure:
-
Panelist Training:
-
Familiarize panelists with the aroma of this compound and any available isomers or related compounds.
-
Develop a consensus vocabulary of aroma descriptors.
-
Train panelists on the use of an intensity scale (e.g., a 15-point scale).
-
-
Sample Preparation:
-
Prepare solutions of each compound at the same concentration in an odor-free solvent.
-
Pipette a standardized amount of each solution onto a cotton ball or smelling strip in a coded container.
-
Allow the solvent to evaporate.
-
-
Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on the agreed-upon scale.
-
Provide panelists with breaks and palate cleansers between samples.
-
-
Data Analysis:
-
Collect and analyze the data from all panelists.
-
Use statistical methods (e.g., ANOVA, PCA) to determine significant differences in the aromatic profiles of the compounds.
-
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 3. Typical G.C. analysis [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the chemical structure on the odor qualities and odor thresholds of guaiacol-derived odorants, Part 1: Alkylated, alkenylated and methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of odour detection threshold for α-guaiene in water highlights potential wine aroma contribution, especially for panellists who are anosmic to rotundone | OENO One [oeno-one.eu]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Pogostol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (-)-Pogostol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional protocols should always be followed, this guide provides essential, step-by-step information for the safe handling and disposal of this sesquiterpenoid.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and take appropriate safety measures.
| Hazard Classification | GHS Pictogram | Precautionary Measures |
| Skin Irritant (Category 2)[1] | Warning | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[3] |
| Eye Irritant (Category 2)[1] | Warning | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] |
| Potential Flammability | Flame | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] |
| Aquatic Toxicity | Environment | Avoid release to the environment.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to minimize risk to personnel and the environment.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, in a designated, leak-proof, and chemically compatible waste container.[6][7]
-
For liquid waste, use a container made of glass or a suitable plastic that will not react with the chemical.[6] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]
-
For solid waste, use a designated hazardous waste bag or container.[8]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[9][10]
-
The storage area should be well-ventilated.[6] If possible, store in a fume hood.[6]
4. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4][7]
-
Follow all institutional procedures for waste manifest and handover.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate personal protective equipment (PPE), contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.[3]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram:
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of Responsibility
The responsibility for safe disposal involves a clear chain of communication and action, from the individual researcher to the institutional level.
Caption: Chain of responsibility for chemical waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.
References
- 1. Pogostol | C15H26O | CID 5320651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (-)-Pogostol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling (-)-Pogostol, a natural sesquiterpene alcohol found in patchouli oil. The following procedures and recommendations are compiled from safety data sheets of products containing this compound to ensure the highest safety standards in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is identified as a potential skin and eye irritant.[1][2] Due to its presence in patchouli oil, which has been classified with aspiration toxicity, caution is advised.[1] The following personal protective equipment is essential to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[1][3] |
| Eye/Face Protection | Safety goggles or a face shield | To protect against splashes and eye irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved half-face respirator may be necessary for handling large quantities in confined spaces or when there is a risk of aerosolization. | To avoid inhalation of vapors or aerosols.[1][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of vapors.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, flush the affected area with plenty of water.[1] If irritation persists, seek medical attention.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from heat and direct sunlight.
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
Spill Response:
-
Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[1] Clean the spill area with detergent and water.[1]
-
Large Spills: Contain the spill and prevent it from entering drains or water courses.[1] Use a non-combustible absorbent material to clean up and transfer to a labeled container for disposal.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service to ensure proper disposal.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
